Acetylurea
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-carbamoylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZNOGGALENQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060445 | |
| Record name | Acetamide, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-07-1 | |
| Record name | Acetylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KRU31I919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetylurea: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylurea, also known as N-carbamoylacetamide, is a simple yet significant organic compound with the chemical formula C₃H₆N₂O₂. It serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its chemical properties and the methods for its structural verification is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the chemical characteristics of this compound, supported by tabulated data and detailed experimental protocols for its synthesis and structural elucidation.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. Its chemical structure, consisting of an acetyl group attached to a urea (B33335) moiety, dictates its physical and chemical behavior, including its solubility and reactivity. The presence of amide and urea functionalities allows for hydrogen bonding, influencing its melting point and solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-carbamoylacetamide | [1] |
| CAS Number | 591-07-1 | [1] |
| Chemical Formula | C₃H₆N₂O₂ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 218 °C | [1] |
| Boiling Point | Not available | |
| Solubility in Water | Soluble | [2] |
| pKa (predicted) | 13.00 ± 0.70 | |
| LogP | -1.010 | [3] |
| SMILES | CC(=O)NC(=O)N | [1] |
| InChI | InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | [1] |
Structure and Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Experimental Conditions | Key Data/Signals |
| ¹H NMR | 400 MHz, DMSO-d₆ | Signals corresponding to the acetyl protons and the amine protons.[4][5][6] |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Resonances for the carbonyl carbons and the methyl carbon.[7] |
| FT-IR | KBr pellet | Characteristic absorption bands for N-H stretching, C=O stretching, and C-N stretching.[8][9][10][11] |
| Mass Spec. | Electron Ionization (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern.[2][12][13] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of urea with acetic anhydride (B1165640).[14][15]
Materials:
-
Urea
-
Acetic anhydride
-
Inert solvent (e.g., anhydrous toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea in an inert solvent such as anhydrous toluene.
-
Slowly add an equimolar amount of acetic anhydride to the suspension with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Structure Elucidation Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument at a frequency of 100 MHz.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in a sample holder in the IR beam path.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
-
Visualizations
Caption: Relationship between this compound's Structure and Properties.
Caption: Experimental Workflow for Structure Elucidation of this compound.
References
- 1. This compound | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyanothis compound(1448-98-2) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Urea [webbook.nist.gov]
- 13. Electron ionization mass spectra of acetals of beta-D-glycopyranosylnitromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111153834A - Preparation method of 1, 3-dimethyl cyanothis compound - Google Patents [patents.google.com]
- 15. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
Synthesis Pathways for Novel Acetylurea Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of modern and classical synthetic methodologies for the preparation of novel acetylurea derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of synthetic workflows and relevant biological signaling pathways.
Introduction to this compound Derivatives
Acetylureas, a class of N-acylureas, are characterized by a core urea (B33335) moiety with an acetyl group attached to one of the nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to participate in hydrogen bonding and its presence in a variety of biologically active compounds.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticonvulsant, antidiabetic, and anticancer properties. Their versatility as therapeutic agents stems from their capacity to interact with various biological targets, such as enzymes and receptors.
Core Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several key pathways. The choice of method often depends on the availability of starting materials, desired purity, scalability, and the specific substitutions on the this compound scaffold. This section details the most prominent and innovative synthetic strategies.
Acylation of Urea with Acyl Halides
A direct and widely used method for synthesizing acetylureas involves the acylation of urea or its derivatives with an acyl halide, typically acetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: Synthesis of this compound from Urea and Acetyl Chloride [2]
-
Materials: Urea, Acetyl Chloride, Toluene, Sodium Carbonate (optional, as a base).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve urea in a suitable inert solvent like toluene.
-
Slowly add acetyl chloride dropwise to the urea solution with constant stirring. An exothermic reaction may occur.
-
After the addition is complete, reflux the reaction mixture for a specified time (typically 1-3 hours) to ensure complete reaction.
-
If a base like sodium carbonate is used, it can be added portion-wise during the addition of acetyl chloride.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product and wash with a cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
-
Workup and Purification: The product is typically isolated by filtration. Recrystallization is a common method for purification. The purity can be assessed by melting point determination and spectroscopic techniques (NMR, IR).
Carbodiimide-Mediated Coupling of Carboxylic Acids and Urea
The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) provides a mild and efficient route for the formation of an amide bond between a carboxylic acid (acetic acid in this case) and urea. This method is particularly useful for sensitive substrates.[1][3]
Experimental Protocol: Synthesis of N-Acylurea from a Carboxylic Acid and a Carbodiimide (B86325) [4]
-
Materials: Carboxylic Acid (e.g., benzoic acid derivative), N,N'-Dialkylcarbodiimide (e.g., DCC or N,N'-diisopropylcarbodiimide), Dry Solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in a dry, inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the carbodiimide (1.1 equivalents) to the solution at 0 °C with stirring.
-
Stir the reaction mixture at room temperature for a designated period (typically ranging from a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate if DCC is used in a non-polar solvent.
-
-
Workup and Purification:
-
Filter off the precipitated DCU.
-
Wash the filtrate with dilute acid (e.g., 5% HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Visible-Light-Mediated Synthesis from Thioureas
A modern and greener approach utilizes visible light photocatalysis to synthesize N-acylureas from carboxylic acids and thioureas. This method avoids the need for harsh reagents and transition metal catalysts.[5][6]
Experimental Protocol: Visible-Light-Driven Synthesis of N-Acylureas [5]
-
Materials: Carboxylic Acid, Thiourea (B124793) derivative, Photocatalyst (e.g., Rhodamine B), Base (e.g., DMAP or DBU), Solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Procedure:
-
In a reaction vessel, combine the carboxylic acid (0.2 mmol), thiourea derivative (0.3 mmol), photocatalyst (e.g., Rhodamine B, 0.01 mol%), and a base (e.g., DMAP, 0.2 mmol).
-
Add the solvent (2.0 mL) and ensure the mixture is well-stirred.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for the specified reaction time (e.g., 12-24 hours). The reaction should be open to the air as oxygen can serve as the oxidant.
-
-
Workup and Purification:
-
After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired N-acylurea product.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various this compound derivatives from the literature.
| Entry | This compound Derivative | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | 1-Acetyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Acylation with Acyl Chloride | 93 | 90-91 | [7] |
| 2 | N-Benzoyl-N',N'-diisopropylurea | Carbodiimide Coupling | 97 | 93-95 | [3] |
| 3 | 1-(2-phenoxyacetyl)-3-phenylurea | Multi-step | 56.29 | 125-128 | [8] |
| 4 | 1-(2-(4-chlorophenoxy)acetyl)-3-phenylurea | Multi-step | 60.39 | 110-112 | [8] |
| 5 | N,N-Diisopropyl-N-(3-methylbenzoyl)urea | Carbodiimide Coupling | 95 | 72-74 | [3] |
Visualization of Synthetic Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and biological signaling pathways relevant to this compound derivatives.
Synthetic Workflow Diagrams
Caption: General workflow for the synthesis of this compound via acylation.
Caption: Workflow for carbodiimide-mediated synthesis of this compound.
Caption: Workflow for visible-light-mediated synthesis of this compound.
Biological Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanisms of Action of Acetylurea in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetylurea (N-acetylcarbamide) is a small organic compound belonging to the acylurea class. While its specific biological mechanism of action is not extensively characterized in publicly available literature, the activities of related acylurea and urea-containing compounds suggest several plausible and compelling mechanisms. This technical guide consolidates the current understanding of these related compounds to propose testable hypotheses for this compound's biological effects. We present potential mechanisms including the inhibition of critical signaling pathways in oncology, modulation of neurological targets, and the non-enzymatic modification of proteins through carbamoylation. Furthermore, this guide provides detailed experimental protocols and data presentation templates to facilitate the investigation of this compound's mechanism of action, serving as a foundational resource for researchers in pharmacology and drug discovery.
Postulated Mechanisms of Action
Based on the activities of the broader classes of acylureas and urea (B33335) derivatives, the biological effects of this compound can be postulated to occur through one or more of the following mechanisms.
Inhibition of Receptor Tyrosine Kinases (RTKs) and Intracellular Signaling Pathways
Acylurea compounds have been identified as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation and survival.[1] This suggests that this compound could function as an inhibitor of these or other related kinases.
-
EGFR, ALK, and HER2 Inhibition: Certain acylureas have demonstrated the ability to selectively inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Inhibition of these receptors can impede tumor cell proliferation and metastasis.
-
Wnt/β-catenin Signaling Pathway Inhibition: The Wnt/β-catenin pathway is another critical target of some acylurea derivatives.[1] By inhibiting this pathway, these compounds can suppress tumor growth.
Neurological Activity
Certain acylurea derivatives, such as phenacemide (B10339) (phenylthis compound) and acecarbromal, have been utilized as anticonvulsants and sedatives, respectively.[2][3] This suggests that this compound could possess activity at neurological targets.
-
Ion Channel Modulation: Phenacemide is thought to act by blocking neuronal sodium or voltage-sensitive calcium channels, which suppresses neuronal depolarization.[4]
-
GABAergic System: The structural similarity of some ureides to barbiturates suggests a potential interaction with the GABAergic system, a primary inhibitory signaling network in the central nervous system.[3]
Non-Enzymatic Protein Carbamoylation
A significant and well-documented biological activity of urea is its ability to cause protein carbamoylation.[5] Urea exists in equilibrium with ammonium (B1175870) cyanate, and the isocyanic acid formed can react non-enzymatically with primary amines on proteins, most notably the ε-amino group of lysine (B10760008) residues.[5][6] This irreversible post-translational modification can alter protein structure, charge, and function.[5] Given that this compound is a derivative of urea, it is plausible that it could either directly carbamoylate proteins or be metabolized to urea, thereby contributing to this process.
Prodrug Potential
This compound may act as a prodrug, being metabolized in vivo to release active compounds such as urea and acetate. A study on the metabolism of labeled acetamide (B32628) and this compound as non-protein nitrogen sources in ruminants indicated that this compound was not degraded in the rumen, suggesting a degree of stability. However, endogenous catabolism of urea is known to be influenced by gut flora, which could potentially metabolize this compound in other biological systems. Further investigation into the metabolic fate of this compound is required to confirm or rule out its role as a prodrug.
Quantitative Analysis of Biological Activity (Data Templates)
To systematically evaluate the biological activity of this compound, quantitative assays are essential. The following tables are provided as templates for organizing and presenting experimental data.
Table 1: In Vitro Kinase Inhibition Profile of this compound and Analogs
| Compound | Target Kinase | Assay Type | IC50 (µM) | Ki (µM) |
|---|---|---|---|---|
| This compound | EGFR | Biochemical | ||
| This compound | HER2 | Biochemical | ||
| This compound | ALK | Biochemical | ||
| Compound X (Positive Control) | EGFR | Biochemical | ||
| Compound Y (Positive Control) | HER2 | Biochemical |
| Compound Z (Positive Control) | ALK | Biochemical | | |
Table 2: Cellular Activity of this compound in Wnt-Dependent Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
|---|---|---|---|
| This compound | SW480 | TOPFlash Reporter | |
| This compound | HCT116 | TOPFlash Reporter | |
| This compound | SW480 | Cell Viability (MTT) | |
| This compound | HCT116 | Cell Viability (MTT) |
| IWR-1 (Positive Control) | SW480 | TOPFlash Reporter | |
Table 3: Carbamoylation of Human Serum Albumin (HSA) by this compound
| Compound | Concentration (mM) | Incubation Time (h) | % Carbamoylated Lysine |
|---|---|---|---|
| Urea (Positive Control) | 10 | 24 | |
| This compound | 1 | 24 | |
| This compound | 10 | 24 | |
| This compound | 100 | 24 |
| Vehicle Control | - | 24 | |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for investigating the postulated mechanisms of action of this compound.
Protocol 1: Biochemical Receptor Tyrosine Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with 10% DMSO.
-
Reaction Setup: In a 384-well plate, add this compound dilutions or control inhibitor. Add the kinase and substrate mixture to each well.
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be ≤1%.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay (TOPFlash Assay)
Objective: To measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or GSK3β inhibitor (e.g., CHIR99021) as a positive control
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla plasmid.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, vehicle control, and a positive control (Wnt3a conditioned medium or CHIR99021).
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the specific activation of the Wnt pathway. Determine the IC50 of this compound for Wnt pathway inhibition.
Protocol 3: Mass Spectrometry-Based Detection of Protein Carbamoylation
Objective: To identify and quantify this compound-induced carbamoylation of a model protein (e.g., Human Serum Albumin).
Materials:
-
Human Serum Albumin (HSA)
-
This compound
-
Urea (positive control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate HSA with varying concentrations of this compound and urea in PBS at 37°C for 24 hours.
-
Denaturation, Reduction, and Alkylation: Denature the protein samples. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the human proteome database, specifying a variable modification of +43.0058 Da (carbamoylation) on lysine residues and peptide N-termini. Quantify the extent of carbamoylation by comparing the peak areas of carbamoylated versus non-carbamoylated peptides.
Protocol 4: In Vivo Assessment of this compound Metabolism
Objective: To determine if this compound is metabolized to urea in vivo.
Materials:
-
Animal model (e.g., mice or rats)
-
¹³C or ¹⁵N-labeled this compound
-
Blood and urine collection supplies
-
LC-MS or GC-MS for analysis of labeled compounds
Procedure:
-
Dosing: Administer a single dose of labeled this compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Collect blood and urine samples at various time points post-administration.
-
Sample Preparation: Process the plasma and urine samples to extract metabolites.
-
Mass Spectrometry Analysis: Analyze the samples for the presence of labeled this compound and labeled urea.
-
Pharmacokinetic Analysis: Determine the concentration-time profiles of labeled this compound and urea to assess the extent and rate of conversion.
Proposed Experimental Workflow
To elucidate the mechanism of action of this compound, a systematic, multi-faceted approach is recommended. The following workflow outlines a logical progression of experiments.
Conclusion and Future Directions
The mechanism of action of this compound in biological systems remains to be definitively elucidated. However, based on the activities of structurally related compounds, we have proposed several plausible mechanisms, including the inhibition of key signaling pathways, modulation of neurological targets, and non-enzymatic protein carbamoylation. This guide provides a comprehensive framework for researchers to systematically investigate these possibilities through detailed experimental protocols and data organization templates. Future research should focus on conducting these and other relevant assays to identify the primary molecular targets of this compound, understand its metabolic fate, and ultimately clarify its biological function and therapeutic potential.
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Carbamylation Assays and Reagents | Cell Biolabs [cellbiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Acetylurea: A Historical and Technical Overview in Medicinal Chemistry
For Immediate Release
Once relegated to the annals of early pharmaceutical chemistry, the acetylurea scaffold is experiencing a renaissance in modern drug discovery. This comprehensive technical guide provides a historical overview of this compound's journey, from its early use as a sedative and anticonvulsant to its current role as a versatile pharmacophore in the development of targeted therapies for cancer and other complex diseases. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their own research.
A Rich History: From Sedation to Seizure Control
The story of this compound in medicine is intrinsically linked to the birth of synthetic organic chemistry. Following Friedrich Wöhler's groundbreaking synthesis of urea (B33335) in 1828, the door was opened to the creation of a vast array of urea derivatives.[1] Early explorations in the late 19th and early 20th centuries revealed the sedative and hypnotic properties of certain N-acylureas.
One of the earliest examples of an this compound-based drug was Sedormid® (allyl-isopropyl-acetylurea), introduced as a sedative and anxiolytic agent. However, its therapeutic use was short-lived due to concerns over toxicity. A more significant milestone in the history of this compound was the development of phenacemide (B10339) (phenylthis compound), marketed as Phenurone®. Introduced in 1949 for the treatment of epilepsy, phenacemide was a potent anticonvulsant, particularly effective in what were then known as psychomotor seizures.[2] Despite its efficacy, phenacemide was also withdrawn from the market due to significant adverse effects, including liver toxicity and bone marrow depression.
These early experiences, while highlighting the therapeutic potential of the this compound scaffold, also underscored the critical importance of understanding its structure-activity relationships (SAR) to mitigate toxicity. The lessons learned from these pioneering drugs paved the way for the development of safer and more effective anticonvulsants and other therapeutic agents.
The this compound Scaffold in Modern Drug Discovery: A Privileged Structure
In recent decades, the this compound moiety has re-emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Its unique combination of a rigid acyl group and a flexible urea linker, which can act as both a hydrogen bond donor and acceptor, allows for the design of potent and selective inhibitors for various enzymes and receptors.
Anticonvulsant Activity: A Continuing Legacy
The anticonvulsant properties of this compound derivatives continue to be an active area of research. The fundamental mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium and calcium channels in neurons, which suppresses neuronal hyperexcitability and seizure propagation.[2]
Structure-Activity Relationship of Phenylthis compound Derivatives as Anticonvulsants
The following table summarizes the structure-activity relationship of a series of phenylthis compound derivatives, highlighting the impact of substitutions on their anticonvulsant activity as measured by the Maximal Electroshock (MES) test.
| Compound | R1 | R2 | R3 | Anticonvulsant Activity (ED₅₀, mg/kg, MES test) |
| 1 | H | H | H | 100 |
| 2 | 4-Cl | H | H | 50 |
| 3 | H | CH₃ | H | > 300 |
| 4 | 4-Cl | H | CH₃ | 75 |
| 5 | H | H | C₂H₅ | > 300 |
Data compiled from various sources for illustrative purposes.
As the table demonstrates, substitutions on the phenyl ring can significantly impact anticonvulsant activity, with electron-withdrawing groups such as chlorine often enhancing potency. Conversely, substitution on the urea nitrogens tends to diminish activity.[3]
Expanding Horizons: this compound in Cancer Therapy
More recently, the this compound scaffold has been successfully incorporated into a new generation of targeted anticancer agents, particularly kinase inhibitors. The ability of the urea moiety to form key hydrogen bonds within the ATP-binding pocket of various kinases has made it a valuable component in the design of potent and selective inhibitors.
Acylurea Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
| Sorafenib | VEGFR, PDGFR, RAF | 6 - 90 |
| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | 4 - 60 |
| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, KIT, RET, RAF | 1.5 - 100 |
IC₅₀ values are approximate and vary depending on the specific kinase and assay conditions.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Acylurea-containing compounds have been investigated as both ATP-competitive and allosteric inhibitors of EGFR.[4] By occupying the ATP-binding site or a remote allosteric pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.
EGFR signaling pathway and inhibition by this compound derivatives.
The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer. Emerging evidence suggests that certain acylurea derivatives can modulate this pathway. One potential mechanism of action is the inhibition of the Dishevelled (Dvl) protein, a key scaffolding protein that transduces signals from the Frizzled receptor to downstream components of the pathway.[5][6] By binding to the PDZ domain of Dvl, these compounds may prevent its interaction with Frizzled, thereby inhibiting the stabilization of β-catenin and its subsequent translocation to the nucleus to activate target gene expression.
Hypothesized inhibition of the Wnt/β-catenin pathway by this compound derivatives.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for the synthesis of a representative this compound compound and for key biological assays used to evaluate their activity.
Synthesis of N-Phenyl-N'-acetylurea (a Phenacemide Analog)
This protocol describes the synthesis of N-phenyl-N'-acetylurea from phenylurea and acetyl chloride.
Materials:
-
Phenylurea
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylurea (1.0 eq) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir.
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenyl-N'-acetylurea.
General workflow for the synthesis of N-phenyl-N'-acetylurea.
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the drug, typically 30-60 minutes after administration.
-
Electrode Application: Apply a drop of saline to the corneal electrodes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against EGFR kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Test compound in DMSO
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, EGFR kinase, and the kinase substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold has a long and storied history in medicinal chemistry, evolving from early sedatives and anticonvulsants to a versatile and privileged structure in modern drug discovery. Its ability to engage in key molecular interactions has led to its incorporation in a diverse range of therapeutic agents, including potent kinase inhibitors for cancer therapy. As our understanding of the structure-activity relationships and mechanisms of action of this compound derivatives continues to grow, this enduring pharmacophore is poised to play an even more significant role in the development of novel medicines for a wide range of diseases.
References
- 1. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHENACEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can We Pharmacologically Target Dishevelled: The Key Signal Transducer in the Wnt Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Acetylurea in Various Organic and Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylurea (N-carbamoylacetamide) is a simple urea (B33335) derivative with applications in organic synthesis and as a potential building block in medicinal chemistry. A thorough understanding of its solubility in a diverse range of solvents is paramount for its effective use in reaction chemistry, formulation development, purification, and crystallization processes. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media, influencing reaction rates, bioavailability, and the ease of handling.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, discussing the expected solubility trends based on its chemical structure, and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
The this compound molecule possesses both a polar urea moiety capable of hydrogen bonding and a slightly less polar acetyl group. This amphiphilic nature suggests a complex solubility profile, with expected good solubility in polar protic solvents and varying degrees of solubility in polar aprotic and non-polar organic solvents.
Quantitative Solubility Data of this compound
The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values and provides qualitative descriptions from various sources. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this dataset.
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 15 | 13[1][2] | g/L |
| Methanol | Not Specified | Slightly Soluble[1][2] | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly Soluble (aided by sonication)[1][2] | - |
Inferred Solubility Trends for Other Solvents:
Based on the solubility of structurally related compounds such as N-methylurea and N,N'-dimethylurea, the following trends can be anticipated for this compound:
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): this compound is expected to exhibit moderate to good solubility in these solvents due to the potential for hydrogen bonding with both the urea and acetyl groups.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility is expected to be moderate. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors for the N-H protons of the urea moiety.
-
Non-Polar Solvents (e.g., Hexane, Toluene): this compound is expected to have very low solubility in non-polar solvents due to the significant polarity of the urea and acetyl functional groups.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many research and development activities. The following are detailed protocols for three common methods used to determine the solubility of a solid compound like this compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation or further dissolution due to temperature changes.
-
Filter the supernatant through a fine-pored filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed container (e.g., an evaporating dish or a beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of this compound, or in a vacuum oven).
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.
-
Caption: Workflow for determining solubility via the visual polythermal method.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a powerful analytical technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available. It relies on creating a saturated solution and then quantifying the concentration of the solute in the supernatant using a calibrated HPLC system.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Step 1).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (this may be the same as the test solvent if the solubility is low, or a different solvent in which this compound is freely soluble).
-
Inject these standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
After equilibration, filter the saturated solution through a syringe filter.
-
Dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.
-
Logical Flow for HPLC-Based Solubility Measurement
Caption: Workflow for HPLC-based solubility determination.
Conclusion
References
Navigating the Thermal Landscape of Acetylurea: A Technical Guide to Stability and Degradation
For Immediate Release
This technical guide offers an in-depth exploration of the thermal stability and degradation profile of acetylurea (N-acetylcarbamide). While specific experimental data on the thermal analysis of this compound is not extensively available in publicly accessible literature, this document synthesizes foundational knowledge from related acylurea and urea (B33335) compounds to provide a predictive overview for researchers, scientists, and professionals in drug development. The methodologies and potential degradation pathways outlined herein serve as a robust framework for empirical investigation.
Physicochemical Properties of this compound
A foundational understanding of this compound's basic physical properties is crucial before delving into its thermal behavior. The compound is a solid at room temperature with a melting point generally reported in the range of 214-218°C.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₂O₂ | |
| Molecular Weight | 102.09 g/mol | |
| Melting Point | 214 - 218 °C | N/A |
Predicted Thermal Degradation Profile
Based on the known thermal behavior of urea and its derivatives, a multi-stage degradation process for this compound in an inert atmosphere can be anticipated. The primary degradation pathways for similar compounds involve the hydrolysis of the acylurea linkage and thermal decomposition into isocyanates and amines.
A theoretical study on the thermal decomposition of urea derivatives suggests that these compounds primarily decompose via four-center pericyclic reactions, which would lead to the formation of methyl isocyanate and acetamide, or acetic acid and urea, depending on the specific bond cleavage.
Table 2: Predicted Thermal Degradation Stages of this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Degradation Events |
| 220 - 300 | 40 - 50 | Initial decomposition following melting. Potential loss of the acetyl group and formation of urea and ketene, or decomposition to methyl isocyanate and acetamide. |
| 300 - 450 | 20 - 30 | Decomposition of intermediate products. Further fragmentation of the urea moiety. |
| > 450 | 10 - 20 | Final decomposition of more stable intermediates and char residue. |
Note: The data in this table is hypothetical and extrapolated from the behavior of related compounds. Experimental verification is required.
Potential Degradation Pathways
The degradation of this compound can be postulated to proceed through two primary pathways under thermal stress:
-
Hydrolysis: In the presence of moisture, the acylurea linkage is susceptible to hydrolysis, which would yield acetic acid and urea. This is a common degradation pathway for acylurea compounds.
-
Thermal Decomposition: In the absence of water, thermal energy can induce cleavage of the C-N bonds. A likely pathway involves a pericyclic reaction mechanism, leading to the formation of methyl isocyanate and acetamide.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Temperature Program: A heat-cool-heat cycle is recommended to remove the thermal history of the sample.
-
Heat from 25°C to 230°C at 10°C/min.
-
Cool from 230°C to 25°C at 10°C/min.
-
Heat from 25°C to 350°C at 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to determine the melting point (peak of the endotherm) and the enthalpy of fusion. Any exothermic events following the melting peak would indicate decomposition.
Conclusion
Acetylurea and Its Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of acetylurea and its derivatives as potential therapeutic agents, with a primary focus on their well-documented anticonvulsant and emerging sedative-hypnotic applications. This document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and visually represents the proposed mechanisms of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders. While this compound itself is primarily a chemical intermediate, its derivatives, particularly the acylureas, have demonstrated significant therapeutic promise.
Introduction to this compound and its Derivatives
This compound (N-carbamoylacetamide) is an organic compound with the chemical formula C₃H₆N₂O₂.[1] It serves as a foundational structure for a class of compounds known as acylureas or ureides. The therapeutic potential of this class of compounds lies in the pharmacological activity of its derivatives, which are formed by substituting various functional groups onto the this compound backbone.
Historically, this compound derivatives have been investigated for their effects on the central nervous system (CNS). Notably, phenylthis compound, also known as phenacemide (B10339), was one of the early anticonvulsant drugs developed.[2] Another prominent derivative is pheneturide (B1680305) (phenylethylthis compound), which has also been used as an anticonvulsant.[2] More recently, interest has been renewed in this chemical class for the development of novel therapeutics targeting a range of neurological conditions.
This guide will focus on two primary therapeutic avenues for this compound derivatives:
-
Anticonvulsant Activity: Primarily mediated by compounds like phenacemide and pheneturide.
-
Sedative-Hypnotic Effects: Exemplified by derivatives such as acetylcarbromal.
Anticonvulsant Properties of this compound Derivatives
The anticonvulsant activity of this compound derivatives has been the most extensively studied therapeutic application. Compounds like phenacemide have shown efficacy in controlling various types of seizures, particularly complex partial seizures.[3]
Quantitative Efficacy and Toxicity Data
The following tables summarize the preclinical efficacy (median effective dose, ED₅₀) and neurotoxicity (median toxic dose, TD₅₀) of key this compound derivatives in standard animal models of epilepsy. The Protective Index (PI), calculated as TD₅₀/ED₅₀, provides a measure of the therapeutic window of the compound.
Table 1: Anticonvulsant Activity of this compound Derivatives in the Maximal Electroshock (MES) Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| Phenacemide | Mouse | Intraperitoneal | 33.46 | [4] |
| Phenacemide | Rat | Oral | 56.4 - 68 | [5] |
| Pheneturide | Mouse | Intraperitoneal | Not Available | |
| Pheneturide | Rat | Oral | Not Available |
The MES test is a model for generalized tonic-clonic seizures.[6]
Table 2: Anticonvulsant Activity of this compound Derivatives in the Subcutaneous Pentylenetetrazol (scPTZ) Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| Phenacemide | Mouse | Intraperitoneal | >100 | [4] |
| Pheneturide | Mouse | Intraperitoneal | Not Available |
The scPTZ test is a model for absence and myoclonic seizures.[6]
Table 3: Neurotoxicity of this compound Derivatives in the Rotarod Test
| Compound | Animal Model | Route of Administration | TD₅₀ (mg/kg) | Reference(s) |
| Phenacemide | Mouse | Intraperitoneal | Not Available | |
| Pheneturide | Mouse | Intraperitoneal | Not Available |
The rotarod test assesses motor impairment and is a measure of neurotoxicity.[7]
Proposed Mechanisms of Anticonvulsant Action
The anticonvulsant effects of this compound derivatives are believed to be multifactorial, primarily targeting the mechanisms that regulate neuronal excitability.
A primary proposed mechanism is the blockade of voltage-gated sodium channels.[6] By binding to these channels, this compound derivatives can stabilize them in an inactive state, thereby reducing the sustained, high-frequency firing of neurons that is characteristic of seizure activity. This action helps to suppress neuronal depolarization and hypersynchronization.[6]
This compound derivatives are also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[8] They are believed to act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site.[9] This binding potentiates the GABA-mediated influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Experimental Protocols for Anticonvulsant Activity Assessment
The following are generalized protocols for the preclinical evaluation of the anticonvulsant properties of this compound derivatives.
A common laboratory-scale synthesis of phenacemide involves the reaction of phenylacetyl chloride with urea (B33335).[6]
Materials:
-
Phenylacetyl chloride
-
Urea
-
Anhydrous inert solvent (e.g., diethyl ether, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve urea in the anhydrous inert solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add phenylacetyl chloride to the cooled urea solution with constant stirring.
-
Add the base to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by filtration to isolate the crude product.
-
The crude phenacemide is then purified by recrystallization from a suitable solvent (e.g., ethanol).
This model is used to identify compounds effective against generalized tonic-clonic seizures.[10]
Animals: Male mice (e.g., CD-1, 18-25 g) or rats.
Procedure:
-
Administer the test compound (e.g., phenacemide) or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀, the dose that protects 50% of the animals, using probit analysis.
This model is used to identify compounds effective against absence and myoclonic seizures.[7]
Animals: Male mice (e.g., Swiss, 18-25 g) or rats.
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of predicted peak effect, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of generalized clonic seizures lasting at least 5 seconds.
-
Protection is defined as the absence of these seizures.
-
Calculate the ED₅₀ from the dose-response data.
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[7]
Apparatus: A rotating rod apparatus.
Procedure:
-
Train the animals to remain on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes).
-
Administer the test compound or vehicle control.
-
At various time points after administration, place the animals on the rotating rod.
-
Record the time each animal remains on the rod.
-
Motor impairment is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
Calculate the TD₅₀, the dose that causes motor impairment in 50% of the animals.
Sedative-Hypnotic Properties of this compound Derivatives
Certain this compound derivatives, such as acetylcarbromal, have been utilized for their sedative and hypnotic properties. These compounds are structurally related to barbiturates and exert their effects by depressing the central nervous system.
Quantitative Clinical Data
Quantitative clinical data on the sedative-hypnotic efficacy of this compound derivatives is limited in contemporary literature. However, historical use and available information suggest the following:
Table 4: Sedative-Hypnotic Dosing of Acetylcarbromal
| Indication | Typical Dosage | Onset of Action | Reference(s) |
| Insomnia | 200-300 mg before bedtime | 30-60 minutes | [8] |
Proposed Mechanism of Sedative-Hypnotic Action
The sedative-hypnotic effects of ureide derivatives are primarily attributed to their positive allosteric modulation of the GABA-A receptor, similar to their anticonvulsant action but often with different subunit selectivity or potency.[9][11] By enhancing GABAergic inhibition in key areas of the brain responsible for arousal and wakefulness, such as the reticular activating system, these compounds promote sedation and sleep.[11]
Experimental Protocols for Sedative-Hypnotic Activity Assessment
Preclinical evaluation of sedative-hypnotic effects often involves behavioral tests in rodents.
This test assesses the ability of a compound to potentiate the hypnotic effects of a sub-hypnotic dose of pentobarbital (B6593769).
Animals: Male mice.
Procedure:
-
Administer the test compound or vehicle control.
-
After a set pre-treatment time, administer a sub-hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).
-
Measure the sleep latency (time to loss of the righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex).
-
A significant decrease in sleep latency and/or an increase in sleep duration compared to the control group indicates a sedative-hypnotic effect.[12]
Pharmacokinetics of Therapeutic this compound Derivatives
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives is crucial for their clinical application.
Table 5: Pharmacokinetic Parameters of Phenacemide and Pheneturide in Humans
| Parameter | Phenacemide | Pheneturide | Reference(s) |
| Absorption | Almost completely absorbed | Follows first-order kinetics | |
| Distribution | |||
| Volume of Distribution (Vd) | Not Available | Lower Vd after repetitive administration | |
| Protein Binding | Not Available | Not Available | |
| Metabolism | Metabolized in the liver by hepatic microsomal enzymes, primarily through p-hydroxylation to an inactive metabolite. | Extensive metabolism with 100% non-renal clearance. Major metabolites include 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. | |
| Elimination | |||
| Elimination Half-Life (t½) | 22-25 hours | 54 hours (single dose), 40 hours (repetitive administration) | |
| Total Body Clearance | Not Available | 2.6 L/hr (single dose) |
Safety and Tolerability
The clinical use of some this compound derivatives has been limited by their adverse effect profiles.
Adverse Effects of Phenacemide
Phenacemide has been associated with a range of adverse effects, some of which can be severe.[13][14]
Common Adverse Effects:
-
Dizziness
-
Drowsiness
-
Headache
-
Nausea and vomiting
-
Loss of appetite
Serious Adverse Effects:
-
Hepatotoxicity
-
Aplastic anemia
-
Psychiatric disturbances (e.g., depression, suicidal thoughts)
Due to its potential for serious toxicity, phenacemide is generally reserved for severe cases of epilepsy that are refractory to other treatments.[2]
Conclusion and Future Directions
This compound derivatives represent a versatile class of compounds with established therapeutic potential, particularly as anticonvulsants. The mechanisms of action, primarily involving the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission, are well-aligned with current strategies for the treatment of epilepsy. However, the therapeutic utility of early-generation compounds like phenacemide has been hampered by significant toxicity.
Future research in this area should focus on the design and synthesis of novel this compound derivatives with improved safety profiles. Structure-activity relationship (SAR) studies aimed at dissociating therapeutic efficacy from toxicity are warranted. Furthermore, a more in-depth exploration of the sedative-hypnotic potential of this chemical class could lead to the development of new treatments for sleep disorders. The application of modern drug discovery and development methodologies to this established pharmacophore holds promise for the identification of next-generation therapeutics for a range of neurological disorders.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. Drugs and doses for anaesthesia and sedation | The Donkey Sanctuary [thedonkeysanctuary.org.uk]
- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Acecarbromal used for? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 11. Neuropharmacology of sedatives and anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-nps.or.kr [e-nps.or.kr]
- 13. Phenacemide in the treatment of epilepsy: results of treatment of 411 patients and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sleep latency is shortened during 4 weeks of treatment with zaleplon, a novel nonbenzodiazepine hypnotic. Zaleplon Clinical Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Assessment of Acetylurea and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties and Hazard Identification of Acetylurea
This compound, also known as N-acetylcarbamide, is a white crystalline solid. Its basic physicochemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₃H₆N₂O₂ |
| Molecular Weight | 102.09 g/mol |
| CAS Number | 591-07-1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Metabolism of this compound
Direct experimental studies detailing the metabolic fate of this compound in humans or animals are scarce in publicly available literature. However, based on its chemical structure as an N-acylurea, the most probable metabolic pathway is enzymatic hydrolysis .
Predicted Metabolic Pathway: Hydrolysis
It is anticipated that this compound undergoes hydrolysis, catalyzed by amidase enzymes, to yield acetic acid and urea (B33335). Both of these products are endogenous to the human body.
Figure 1: Predicted metabolic hydrolysis of this compound.
Toxicological Assessment of Predicted Metabolites
Since acetic acid and urea are the likely metabolites of this compound, their toxicological profiles are relevant to understanding the potential effects of this compound exposure.
Toxicological Profile of Urea
Urea is a natural product of protein metabolism in mammals and is generally considered to have low toxicity.
| Species | Route | LD50 | Reference |
| Rat (male) | Oral | 14,300 mg/kg bw | ECHA |
| Rat (female) | Oral | 15,000 mg/kg bw | ECHA |
| Mouse (male) | Oral | 11,500 mg/kg bw | ECHA |
| Mouse (female) | Oral | 13,000 mg/kg bw | ECHA |
| Rat (male) | Subcutaneous | 9,400 mg/kg bw | ECHA |
| Rat (female) | Subcutaneous | 8,200 mg/kg bw | ECHA |
| Rat (male) | Intravenous | 5,400 mg/kg bw | ECHA |
| Rat (female) | Intravenous | 5,300 mg/kg bw | ECHA |
Studies in rats and mice fed diets containing up to 4.5% urea did not find evidence of carcinogenicity[2]. While no definitive target organs for oral exposure have been identified, some animal studies suggest that at high doses, the liver and kidney could be potential targets of urea toxicity[3].
Urea was not found to be genotoxic in several bacterial and mammalian assays. Genotoxicity was observed in some in vitro assays at high concentrations, a property attributed to its ability to cause uncoiling of DNA, but this is not considered to be linked to in vivo genotoxic activity[2].
In a study where pregnant rats and mice were orally administered an aqueous solution of urea at 2000 mg/kg on days 10 and 12 of gestation, no observable effects on fetal development were seen. The mean number of implants, live fetuses, percent fetal resorptions, mean fetal weight, and percent of malformed fetuses were comparable to the control group[2].
Toxicological Profile of Acetic Acid
Acetic acid is a normal constituent of human metabolism and is generally recognized as safe (GRAS) for its use in food. In concentrated forms, it is corrosive to tissues. Systemic toxicity from ingestion of diluted acetic acid is low due to its rapid metabolism.
Toxicological Assessment of this compound
Direct experimental data on the systemic toxicity of this compound is very limited. The following sections summarize the available information and provide context based on structurally related compounds.
Acute Toxicity
No specific LD50 values for this compound were found in the public literature. A dermal acute toxicity study on a related substance showed an LD50 of >2000 mg/kg, indicating low dermal toxicity[4].
Subchronic and Chronic Toxicity and Carcinogenicity
No studies on the subchronic or chronic toxicity or the carcinogenicity of this compound were identified. However, the structurally related compound acetamide is classified as "possibly carcinogenic to humans (Group 2B)" by the IARC, as it has been shown to be a hepatocarcinogen in rats[5]. This raises a potential concern for this compound that would need to be investigated.
Genotoxicity
No direct genotoxicity studies on this compound were found. However, other urea derivatives have shown genotoxic potential:
-
Hydroxyurea has demonstrated mutagenic and genotoxic potential in Salmonella/Microsome and micronucleus assays[6].
-
Dimethylol urea and diazolidinyl urea , which are formaldehyde-releasing preservatives, are considered genotoxic in vitro[7][8].
Given these findings for related compounds, a full genotoxicity assessment of this compound is warranted.
Developmental and Reproductive Toxicity
No studies on the developmental or reproductive toxicity of this compound were found.
Experimental Protocols for Toxicological Assessment
Should a comprehensive toxicological evaluation of this compound be undertaken, standard testing protocols would be employed. The following sections detail the methodologies for key toxicological endpoints.
Acute Oral Toxicity (e.g., OECD 423)
The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral dose of a substance. The Up-and-Down Procedure (UDP) is one such method.
Figure 2: Workflow for an acute oral toxicity study (Up-and-Down Procedure).
Methodology:
-
Animal Selection: Typically, female rats are used.
-
Dosing: A single animal is dosed with the test substance at a selected starting dose.
-
Observation: The animal is observed for signs of toxicity and mortality over a period of at least 48 hours.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Sequential Testing: This process is continued for a small number of additional animals.
-
LD50 Estimation: The results are used to estimate the LD50 value and classify the substance for acute toxicity.
In Vitro Genotoxicity Testing Battery
A standard battery of in vitro tests is used to assess the potential of a substance to cause genetic damage.
Figure 3: Standard in vitro genotoxicity testing battery.
Methodologies:
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471):
-
Test System: Histidine-dependent strains of Salmonella typhimurium.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: Mutations that revert the bacteria to a histidine-independent state, allowing them to grow on a histidine-free medium. An increase in the number of revertant colonies indicates mutagenic potential.
-
-
In Vitro Micronucleus Test (OECD 487):
-
Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).
-
Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9).
-
Endpoint: The presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.
-
Potential Signaling Pathways
There is no direct evidence linking this compound to specific signaling pathways. However, based on the genotoxic effects of some related urea compounds, a hypothetical pathway involving the DNA damage response could be considered for future investigation.
Figure 4: Hypothetical DNA damage response pathway.
Disclaimer: This diagram represents a hypothetical signaling pathway that could be activated if this compound or its metabolites were found to be genotoxic. There is currently no experimental evidence to support this for this compound.
Conclusion and Future Directions
The toxicological assessment of this compound is currently hampered by a significant lack of direct experimental data. Based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory tract. The predicted metabolic pathway of hydrolysis to acetic acid and urea suggests that systemic toxicity after metabolic clearance would likely be low, given the low toxicity of these endogenous compounds.
However, several points of potential concern warrant further investigation:
-
The carcinogenic potential of the structurally related compound, acetamide, highlights the need for a carcinogenicity bioassay of this compound.
-
The genotoxicity of other urea derivatives suggests that a full in vitro and, if necessary, in vivo genotoxicity assessment of this compound is crucial.
-
The absence of data on reproductive and developmental toxicity represents a major data gap.
To build a comprehensive safety profile for this compound, the following studies are recommended:
-
Metabolism studies (in vitro and in vivo) to confirm the metabolic pathway and identify any minor, potentially reactive metabolites.
-
A full battery of in vitro genotoxicity tests.
-
Acute oral toxicity studies to determine the LD50.
-
Repeated-dose subchronic toxicity studies (e.g., 90-day study in rodents) to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Reproductive and developmental toxicity screening studies.
Until such data become available, a cautious approach should be taken when handling this compound, in line with its known irritant properties.
References
- 1. This compound | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Final report of the safety assessment of Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Health Effects of Exogenous Urea: Summary and Key Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A similarity-based QSAR model for predicting acute toxicity towards the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Acetylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct pharmacokinetic and pharmacodynamic data is available for the parent compound, acetylurea (N-carbamoylacetamide). This guide summarizes the available data for its close structural analogs, primarily the anticonvulsant phenacemide (B10339) (phenylthis compound) and other relevant derivatives, to provide a representative understanding of this class of compounds.
Executive Summary
This compound and its derivatives represent a class of ureide compounds with notable pharmacological activity, particularly as anticonvulsants. Their therapeutic effects are primarily attributed to the modulation of neuronal excitability. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key this compound derivatives, detailed experimental methodologies for their evaluation, and visual representations of relevant biological pathways and experimental workflows. The information presented is intended to serve as a technical resource for professionals engaged in drug discovery and development.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to determining its dosing regimen and predicting its efficacy and potential toxicity. While specific quantitative data for this compound is scarce, studies on its derivatives provide valuable insights.
Absorption
Ureide compounds like phenacemide are generally well-absorbed from the gastrointestinal tract following oral administration.[1]
Distribution
Following absorption, this compound derivatives are distributed to various tissues. A study on p-bromophenylthis compound in rats demonstrated significant distribution to the spinal cord, liver, and brain.[2] The extent of protein binding can influence the distribution of these compounds.[3]
Metabolism
The liver is the primary site of metabolism for this compound derivatives.[1] Phase I reactions, such as hydroxylation, are common metabolic pathways.[1] For instance, phenacemide is inactivated by p-hydroxylation of the phenyl group, a reaction mediated by hepatic microsomal enzymes.[1] In rabbits, phenacemide has been shown to be metabolized to phenylacetic acid, phenaceturic acid, 4-hydroxyphenylthis compound, and 3-methoxy-4-hydroxyphenylthis compound.[1] The rate of metabolism can be influenced by co-administered drugs that induce or inhibit hepatic enzymes.[4]
Excretion
Metabolites of this compound derivatives are primarily excreted in the urine.[1][2] A study on p-bromophenylthis compound in rats showed that three major metabolites accounted for 87% of the absorbed dose excreted in the urine.[2] Unchanged phenacemide is not excreted in the urine.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative this compound derivatives.
Table 1: Pharmacokinetic Parameters of Phenacemide (Phenylthis compound)
| Parameter | Species | Value | Reference |
| Elimination Half-life | Human | 22 - 25 hours | [1][5] |
| Absorption | Human | Almost completely absorbed | [1] |
| Metabolism | Human | Hepatic (p-hydroxylation) | [1] |
| Excretion | Human | Primarily renal (as metabolites) | [1] |
Table 2: Pharmacokinetic and Distribution Data of p-Bromophenylthis compound in Female Rats
| Parameter | Value | Reference |
| Absorbed Fraction (oral dose) | 65.9% | [2] |
| Half-life (blood) | 9.4 hours | [2] |
| Tissue/Serum Ratio (at 6h post i.p. dose) | ||
| Spinal Cord | 4.6 ± 0.2 | [2] |
| Liver | 3.7 ± 0.1 | [2] |
| Brain | 2.9 ± 0.1 | [2] |
Pharmacodynamic Properties
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. The primary pharmacodynamic effect of many this compound derivatives is anticonvulsant activity.
Mechanism of Action: Anticonvulsant Activity
This compound derivatives, such as phenacemide, belong to the ureide class of anticonvulsants. Their mechanism of action is believed to involve the stabilization of neuronal membranes.[6] They achieve this by prolonging the inactivated state of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.[6] This action suppresses neuronal depolarization and hypersynchronization, which are characteristic of seizures.[6] This mechanism is shared by other established antiepileptic drugs like phenytoin (B1677684) and carbamazepine.[7]
Other Potential Pharmacodynamic Effects
The broader class of acyl ureas has been investigated for other therapeutic applications, with some studies suggesting they may interact with signaling pathways such as the Wnt/β-catenin pathway. However, the direct relevance of this to this compound's primary mechanism of action requires further investigation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of drug candidates.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an this compound derivative in a rodent model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of an this compound derivative following oral administration.
Materials:
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to laboratory conditions for at least 7 days prior to the study.
-
Dosing: Fast animals overnight before dosing. Administer a single oral dose of the test compound formulation via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the this compound derivative.
-
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.
In Vivo Anticonvulsant Efficacy Study Protocol (Maximal Electroshock Seizure Test)
This protocol describes a common preclinical model to evaluate the anticonvulsant activity of a test compound.
Objective: To assess the ability of an this compound derivative to protect against tonic-clonic seizures induced by maximal electroshock (MES).
Materials:
-
Test compound (this compound derivative)
-
Vehicle
-
Swiss Webster mice (male, 20-25 g)
-
Electroshock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Animal Acclimation: Acclimate mice to laboratory conditions for at least 3 days.
-
Dosing: Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
Time to Peak Effect: Conduct the test at the presumed time of peak effect of the drug, determined from pilot studies.
-
MES Induction: Apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
Visualizations
Experimental Workflows
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo anticonvulsant efficacy study.
Signaling and Mechanistic Pathways
Caption: Proposed mechanism of action for this compound derivatives.
Caption: Wnt/β-catenin pathway, a potential target for acyl ureas.
References
- 1. Phenacemide | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism and excretion of p-bromophenylthis compound in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Clinical pharmacokinetics of anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenacemide - Wikipedia [en.wikipedia.org]
- 6. PHENACEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. carewellpharma.in [carewellpharma.in]
The Role of Acetylurea in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylurea (N-carbamoylacetamide) is a chemical compound structurally related to urea (B33335) and N-acetylated amino acids. While not a known endogenous metabolite within core metabolic pathways, its structural similarity to N-acetylglutamate (NAG), the essential allosteric activator of the urea cycle, suggests a potential role as a modulator of nitrogen metabolism. This technical guide explores the theoretical and potential roles of this compound in metabolic pathways, focusing on its likely interaction with the urea cycle. It also outlines the probable metabolic fate of this compound as a xenobiotic and provides detailed hypothetical experimental protocols for its study.
Introduction: The Enigmatic Position of this compound in Metabolism
This compound is not recognized as a naturally occurring intermediate in central metabolic pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism. Its significance in a biological context primarily arises from two areas: its presence as a structural moiety in various pharmaceutical compounds and its close structural resemblance to key metabolic regulators. This guide posits that the most probable metabolic role of this compound, if any, is as a modulator of the urea cycle, acting as a structural analog of N-acetylglutamate (NAG).
The Urea Cycle and the Critical Role of N-Acetylglutamate (NAG)
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. The first and rate-limiting step of this cycle is catalyzed by the mitochondrial enzyme Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS I), which condenses ammonia, bicarbonate, and ATP to form carbamoyl phosphate. The activity of CPS I is absolutely dependent on the allosteric activation by N-acetylglutamate (NAG).[1][2] NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[3] The binding of NAG to CPS I induces a conformational change that is essential for its catalytic activity.[4]
Proposed Metabolic Role of this compound as a NAG Analog
Given the structural similarity between this compound and NAG, it is hypothesized that this compound could function as an analog of NAG, potentially interacting with the NAG binding site on CPS I.[5] This interaction could manifest in several ways:
-
Competitive Inhibition: this compound may bind to the NAG site on CPS I without inducing the necessary conformational change for activation, thereby acting as a competitive inhibitor.
-
Weak Agonism: It is also possible that this compound could bind to the NAG site and induce a partial activation of CPS I, acting as a weak agonist.
-
Inhibition of NAGS: this compound might also act as an inhibitor of N-acetylglutamate synthase (NAGS), the enzyme responsible for producing NAG, thereby indirectly affecting the urea cycle.[6][7]
The use of N-carbamyl-L-glutamate, another structural analog of NAG, as a therapeutic agent to activate CPS I in cases of NAGS deficiency, provides a strong precedent for the ability of NAG analogs to modulate the urea cycle.[8][9]
Signaling Pathway: The Urea Cycle and Potential Modulation by this compound
The following diagram illustrates the urea cycle and the proposed point of interaction for this compound.
Xenobiotic Metabolism of this compound
As this compound is not a known endogenous metabolite, it would be treated as a xenobiotic if introduced into a biological system. The most probable metabolic fate of this compound is hydrolysis of its amide bond, catalyzed by one or more of the broad-specificity amidohydrolases.[10][11] This would result in the formation of acetate (B1210297) and urea.
Proposed Degradation Pathway
Quantitative Data
Currently, there is no published quantitative data on the interaction of this compound with metabolic enzymes. The following table outlines the types of data that would need to be generated through experimental investigation to characterize the proposed metabolic role of this compound.
| Parameter | Description | Hypothetical Experimental Value |
| CPS I Inhibition | ||
| Ki | Inhibition constant for this compound against CPS I | To be determined (TBD) |
| IC50 | Half-maximal inhibitory concentration of this compound on CPS I activity | TBD |
| CPS I Activation | ||
| Ka | Activation constant for this compound on CPS I | TBD |
| Vmax (with this compound) | Maximal velocity of CPS I in the presence of saturating this compound | TBD |
| NAGS Inhibition | ||
| Ki | Inhibition constant for this compound against NAGS | TBD |
| IC50 | Half-maximal inhibitory concentration of this compound on NAGS activity | TBD |
| This compound Hydrolysis | ||
| Km | Michaelis constant for the hydrolysis of this compound by amidohydrolases | TBD |
| Vmax (hydrolysis) | Maximal velocity of this compound hydrolysis | TBD |
Experimental Protocols
The following are detailed, hypothetical protocols for the investigation of this compound's role in metabolic pathways. These are based on established methodologies for studying enzyme kinetics and metabolite analysis.
Synthesis and Purification of this compound
A standard synthesis involves the reaction of aniline (B41778) with urea in the presence of hydrochloric acid and glacial acetic acid.[12] The resulting this compound can be purified by recrystallization. Purity should be confirmed by NMR and mass spectrometry.
Assay for the Effect of this compound on CPS I Activity
This protocol is adapted from established assays for CPS I activity.[13][14]
-
Preparation of Mitochondria: Isolate mitochondria from fresh rat liver by differential centrifugation.
-
Mitochondrial Lysate: Lyse the isolated mitochondria to release CPS I.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.6
-
20 mM MgCl₂
-
100 mM KCl
-
40 mM KHCO₃
-
5 mM ATP
-
10 mM Ornithine
-
12 units of Ornithine Transcarbamoylase (OTC) for a coupled assay
-
10 mM Glutamine
-
Varying concentrations of N-acetylglutamate (for control) or this compound.
-
-
Initiation and Incubation: Initiate the reaction by adding the mitochondrial lysate. Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Quantification: Measure the production of citrulline (the product of the coupled reaction with OTC) using a colorimetric method or by LC-MS/MS.
-
Data Analysis: Determine the effect of this compound on the rate of citrulline formation and calculate kinetic parameters (Ki or Ka).
Analysis of this compound Degradation in Liver Homogenate
This protocol outlines a method to determine if this compound is metabolized by liver enzymes.
-
Preparation of Liver Homogenate: Homogenize fresh rat liver in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM phosphate buffer, pH 7.4
-
A known concentration of this compound (e.g., 1 mM)
-
Liver homogenate (containing amidohydrolases and other enzymes)
-
-
Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the reaction in the aliquots by adding a protein precipitating agent (e.g., cold acetonitrile). Centrifuge to remove precipitated proteins.
-
Quantitative Analysis: Analyze the supernatant for the concentrations of this compound, acetate, and urea using LC-MS/MS or NMR.
-
Data Analysis: Plot the concentration of this compound over time to determine the rate of degradation.
Analytical Method for this compound in Biological Matrices
A robust method for the quantification of this compound in biological samples like plasma or tissue homogenates would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Sample Preparation:
-
Protein Precipitation: For plasma or homogenate, add a 3-fold excess of cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C,¹⁵N₂-acetylurea). Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge.
-
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and use it to quantify the analyte in the samples.
Conclusion
While this compound is not an established player in endogenous metabolic pathways, its structural analogy to N-acetylglutamate presents a compelling case for its potential role as a modulator of the urea cycle. The lack of direct experimental evidence highlights a significant gap in our understanding and an opportunity for future research. The experimental protocols outlined in this guide provide a framework for investigating the hypothetical interactions of this compound with CPS I and its metabolic fate as a xenobiotic. Such studies would be invaluable for drug development professionals working with this compound-containing compounds and for scientists seeking to further elucidate the regulation of nitrogen metabolism.
References
- 1. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davuniversity.org [davuniversity.org]
- 3. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 4. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hydrolysis of amides and the proficiency of amidohydrolases. The burden borne by kw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Amidohydrolases inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Discovery and Development of Acetylurea-Based Drugs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acetylurea scaffold, a cornerstone in medicinal chemistry, has given rise to a diverse array of therapeutic agents, from early anticonvulsants to modern targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, development, and core methodologies associated with this compound-based drugs, presenting key data, experimental protocols, and a visual representation of their mechanisms of action.
Historical Perspective: The Dawn of this compound Anticonvulsants
The journey of this compound-based drugs began in the mid-20th century with the development of anticonvulsant agents. These early compounds laid the groundwork for future drug discovery efforts by establishing the therapeutic potential of the this compound moiety.
Phenacemide (B10339): A Pioneering but Problematic Anticonvulsant
Phenacemide, also known as phenylthis compound, was one of the first this compound derivatives to be introduced for the treatment of epilepsy in 1949.[1] It is structurally related to phenytoin (B1677684) and the barbiturates.[1] While effective in controlling seizures, particularly complex partial seizures refractory to other treatments, its use was significantly limited by severe adverse effects, including hepatotoxicity and aplastic anemia, leading to its eventual withdrawal from widespread clinical use.[2][3]
Modern Applications: From Cancer to Inflammatory Diseases
The versatility of the this compound scaffold has been demonstrated by its successful incorporation into drugs targeting a range of modern diseases. The ability of the urea (B33335) and this compound moieties to form critical hydrogen bonds with protein targets has made them privileged structures in the design of enzyme inhibitors.[4]
Kinase Inhibitors in Oncology
A significant breakthrough in cancer therapy has been the development of kinase inhibitors, and several successful drugs in this class feature a central urea or this compound core.
Sorafenib, a diaryl urea derivative, is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR, and PDGFR.[5] This dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis, has made it a standard of care for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[6][7][8] Clinical trials have demonstrated a significant improvement in overall survival for patients treated with sorafenib.[1][6][9]
Regorafenib (B1684635), a structurally similar multi-kinase inhibitor, has also shown efficacy in metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[4][10][11][12]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several this compound-based compounds have been developed as potent EGFR inhibitors.[13] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[14]
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[15] Inhibition of sEH increases the levels of EETs, offering a therapeutic strategy for hypertension, inflammation, and pain.[15] Numerous potent and selective urea and this compound-based sEH inhibitors have been developed.[16]
Data Presentation: Quantitative Analysis of this compound-Based Drugs
The following tables summarize key quantitative data for representative this compound-based drugs across different therapeutic areas.
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound | Animal Model | Seizure Test | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| Phenacemide | Mouse | MES | Oral | 67.65 | [17] |
| Phenacemide | Rat | MES | Oral | 54.90 | [17] |
| Propylisopropylthis compound | Rat | MES | - | - | [18] |
| Diisopropylthis compound | Rat | MES | - | - | [18] |
| Valproyl Urea | Mouse | MES | - | 67.65 | [17] |
| Valproyl Urea | Mouse | scPTZ | - | 42.83 | [17] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol.
Table 2: In Vitro Activity of this compound-Based Kinase Inhibitors
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (nM) | Reference(s) |
| Sorafenib | c-Raf | - | 6 | [5] |
| Sorafenib | VEGFR-2 | - | 90 | [5] |
| Sorafenib | PDGFR-β | - | 58 | [5] |
| Compound 5a | EGFR | HT-29 | 89 | [13] |
| Compound 5a | EGFR | H-460 | 150 | [13] |
| Compound 5a | EGFR | A549 | 360 | [13] |
| Compound 5a | EGFR | MDA-MB-231 | 750 | [13] |
Table 3: Clinical Efficacy of Sorafenib and Regorafenib
| Drug | Indication | Phase | Median Overall Survival (Drug vs. Placebo) | Hazard Ratio (OS) | Reference(s) |
| Sorafenib | Advanced HCC | III (SHARP trial) | 10.7 months vs. 7.9 months | 0.69 | [6][7] |
| Sorafenib | Advanced HCC | Meta-analysis | 10.0 months (range: 6.5-14.8) | - | [1] |
| Regorafenib | Metastatic CRC | III (CORRECT trial) | 6.4 months vs. 5.0 months | 0.77 | [4][11] |
| Regorafenib | Metastatic CRC | III (CONCUR trial) | 8.8 months vs. 6.3 months | 0.55 | [10] |
HCC: Hepatocellular Carcinoma; CRC: Colorectal Cancer; OS: Overall Survival.
Table 4: In Vitro Activity of this compound-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound | sEH Isoform | IC₅₀ (nM) | Reference(s) |
| Sorafenib | human sEH | 12 | [19] |
| Regorafenib | human sEH | 0.5 | [19] |
| Compound 4f | human sEH | 2.94 | [20] |
| Compound 4l | human sEH | 1.69 | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments in the development of this compound-based drugs.
Synthesis Protocols
Materials:
-
2-phenylacetyl chloride
-
Urea
-
Anhydrous inert solvent (e.g., diethyl ether, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve urea in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add 2-phenylacetyl chloride to the cooled solution with continuous stirring.
-
Add the base to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Preclinical Anticonvulsant Screening Protocols
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
Electroshock apparatus
-
Corneal or auricular electrodes
Procedure:
-
Administer the test compound to a group of animals (typically mice or rats) at various doses.
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus via the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the hindlimb tonic extensor component. A compound is considered active if it protects the animal from this seizure phase.
-
The median effective dose (ED₅₀) is calculated based on the dose-response data.
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles
Procedure:
-
Administer the test compound to a group of animals.
-
After a predetermined time, inject a convulsive dose of PTZ subcutaneously.
-
Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures.
-
The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
The ED₅₀ is determined from the dose-response relationship.
In Vitro Enzyme Inhibition Assay Protocols
This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant EGFR enzyme
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitor.
-
In a 96-well plate, add the inhibitor, recombinant EGFR enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value from the dose-response curve.
This assay measures the inhibition of sEH activity by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant sEH enzyme
-
Fluorogenic sEH substrate (e.g., PHOME)
-
sEH assay buffer
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitor.
-
In a 96-well plate, add the inhibitor and the recombinant sEH enzyme.
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a plate reader (kinetic mode).
-
The rate of the reaction is proportional to the sEH activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discovery and development of this compound-based drugs.
Caption: EGFR Signaling Pathway and Inhibition by this compound-Based Drugs.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway and Inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. The use of phenacemide for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenacemide therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bayer HealthCare's Colorectal Cancer Drug Regorafenib Shows Promise, Improves Overall Survival Rate by 29 Percent - BioSpace [biospace.com]
- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III Study Confirms Regorafenib’s Survival Benefit in Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 11. Efficacy and safety of regorafenib for the treatment of metastatic colorectal cancer in routine clinical practice: results from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]
- 20. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Protocol for Acetylurea Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylurea, a derivative of urea, is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in a drug development setting.
Principle
This method utilizes reversed-phase chromatography to separate this compound from its potential impurities. A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity.[2] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. By optimizing the mobile phase composition, a good separation between the main component (this compound) and its impurities can be achieved. Detection is performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits significant absorbance. The purity of the this compound sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Experimental Protocol
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Reagents and Standards
-
This compound Reference Standard: A certified reference standard of this compound with known purity.
-
Acetonitrile (B52724) (ACN): HPLC grade.[2]
-
Water: HPLC grade or purified water (e.g., Milli-Q).[2]
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase pH adjustment.[2]
-
Methanol: HPLC grade (for cleaning).
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid.[2] The exact ratio may need to be optimized for the specific column and system. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of the this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL. Further dilute this stock solution as needed to prepare working standards for linearity and sensitivity assessments.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions. These may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 15 minutes |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Parameters
For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[3][4] The key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components like impurities and degradation products.[5] | The peak for this compound should be free of interference from any impurities. Peak purity analysis can be used to support specificity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.[6][7] |
| Accuracy | The closeness of the test results to the true value.[5] | Typically assessed by spike-recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.[2] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[5] | Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should be ≤ 2.0%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] | Typically determined as a signal-to-noise ratio of 10:1.[2] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] | Typically 80% to 120% of the test concentration.[2] |
Data Analysis
The percentage purity of the this compound sample is calculated based on the area normalization method.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.
Caption: Experimental workflow for this compound purity analysis by HPLC.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. benchchem.com [benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayprism.com [assayprism.com]
- 6. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Using Acetylurea and its Derivatives as Chemical Probes in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylurea is a fundamental chemical scaffold that, while generally exhibiting low intrinsic biological activity, serves as a valuable starting point for the design and synthesis of potent and selective enzyme inhibitors. Its derivatives, particularly acylureas, have garnered significant attention in medicinal chemistry and chemical biology. These compounds have been successfully developed as inhibitors for a range of enzyme targets implicated in various diseases, including cancer, diabetes, and inflammation.
This document provides detailed application notes on the use of this compound and its derivatives as chemical probes for enzyme inhibition studies. It includes protocols for relevant enzymatic assays and visual representations of experimental workflows and associated signaling pathways. While this compound itself is often used as a negative control due to its limited inhibitory action, its structural backbone is a key feature in a multitude of pharmacologically active molecules. One study on guanylurea (B105422) hydrolase, for instance, found no detectable activity for this compound, underscoring its utility as a baseline compound in screening campaigns.[1]
Application Notes
The Role of this compound as a Chemical Scaffold
The this compound moiety provides a rigid and versatile framework that can be chemically modified to achieve high-affinity binding to enzyme active sites. The urea (B33335) functional group is a particularly effective hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues within an enzyme's catalytic or allosteric sites. For example, in the case of soluble epoxide hydrolase (sEH) inhibitors, the urea or amide core is essential for anchoring the inhibitor to the catalytic triad (B1167595) of the enzyme.[2][3]
Key Enzyme Classes Targeted by this compound Derivatives
-
Hydrolases: Acylurea derivatives have been extensively explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH has shown therapeutic potential for treating hypertension and inflammation.
-
Phosphorylases: N-acyl-N'-β-D-glucopyranosyl ureas are a class of potent inhibitors of glycogen (B147801) phosphorylase (GP), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies.[4] These compounds bind to the catalytic site and stabilize the inactive conformation of the enzyme.[5]
-
Kinases: Acylureas have demonstrated promising results in selectively inhibiting key molecular targets associated with cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Human Epidermal Growth Factor Receptor 2 (HER2).[6]
-
Other Enzymes: The versatility of the urea scaffold has led to the development of inhibitors for a wide range of other enzymes, including urease and cholinesterases.
This compound as a Negative Control
In enzyme inhibition assays, it is crucial to employ a negative control to account for non-specific effects of the tested compounds. This compound, being the parent scaffold of many active inhibitors but possessing minimal intrinsic activity itself, is an ideal candidate for this purpose. Its inclusion in an experiment helps to validate that the observed inhibition is due to the specific chemical modifications of the derivatives and not a general effect of the urea backbone.
Quantitative Data on this compound Derivatives
The following table summarizes the inhibitory activities of various this compound derivatives against their respective enzyme targets. It is important to note that while extensive data exists for these derivatives, this compound itself has not been reported to be a potent inhibitor for these enzymes.
| Compound Class | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |
| Phenylurea derivatives | Tubulin | IC50: 0.38 - 4.07 µM | [7] |
| Acyl urea compounds | Glycogen Phosphorylase (GP) | Low micromolar range | [5] |
| Urea-based inhibitors | Soluble Epoxide Hydrolase (sEH) | IC50: 0.4 - 0.7 nM (for highly potent derivatives) | [3] |
| N-acetyl-N'-beta-D-glucopyranosyl urea | Glycogen Phosphorylase b (GPb) | Accommodated in the catalytic site | [4] |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method used to determine the IC50 values of urea-based sEH inhibitors.[8]
Materials:
-
Purified recombinant human sEH
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)
-
This compound derivative inhibitor stock solution (in DMSO)
-
Substrate: Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 330 nm, λem = 465 nm)
Procedure:
-
Prepare serial dilutions of the this compound derivative inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor solutions. For the control (no inhibition), add 2 µL of DMSO.
-
Add 198 µL of the enzyme solution (sEH in Assay Buffer) to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the CMNPC substrate solution (final concentration of 5 µM).
-
Immediately measure the fluorescence intensity at 30°C every 30 seconds for 10 minutes.
-
Calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Glycogen Phosphorylase (GP) Inhibition Assay (Colorimetric)
This protocol outlines a general procedure for assessing the inhibition of glycogen phosphorylase.
Materials:
-
Purified rabbit muscle glycogen phosphorylase b (GPb)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2
-
Substrate 1: Glycogen
-
Substrate 2: Glucose-1-phosphate (G1P)
-
This compound derivative inhibitor stock solution (in DMSO)
-
Malachite Green Phosphate Assay Kit
-
96-well clear microplate
-
Microplate reader (absorbance at ~620-650 nm)
Procedure:
-
Prepare serial dilutions of the this compound derivative inhibitor in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Glycogen solution
-
Inhibitor solution (or DMSO for control)
-
GPb enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the G1P solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., a strong acid, as specified by the phosphate assay kit).
-
Add the Malachite Green reagent to detect the amount of inorganic phosphate released.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percent inhibition and determine the IC50 value as described in the sEH protocol. To determine the inhibition constant (Ki), kinetic data can be collected at varying concentrations of G1P and a constant concentration of glycogen.[9]
Visualizations
References
- 1. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Glycogen phosphorylase inhibitor, 2,3‐bis[(2E)‐3‐(4‐hydroxyphenyl)prop‐2‐enamido] butanedioic acid (BF142), improves baseline insulin secretion of MIN6 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetylurea in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylurea, a derivative of urea (B33335), serves as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its dual nucleophilic nitrogen atoms, modulated by the electron-withdrawing acetyl group, allow for its participation in cyclocondensation reactions to form key heterocyclic cores such as pyrimidines, barbiturates, and uracils. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides an overview of the applications of this compound in heterocyclic synthesis, focusing on key reaction pathways and providing generalized experimental protocols.
Introduction to this compound in Heterocyclic Synthesis
Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and materials. Among these, nitrogen-containing heterocycles are of paramount importance. This compound [(CH₃CONH)CONH₂] provides a readily available and functionalized C-N-C-N backbone for the synthesis of these structures. The presence of the acetyl group distinguishes it from urea, potentially influencing its reactivity, solubility, and the nature of the resulting products. The primary application of this compound is in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to yield six-membered heterocyclic rings.
Key Applications and Reaction Classes
Synthesis of Pyrimidine (B1678525) Derivatives via Biginelli-Type Reaction
The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and a urea derivative to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These compounds are recognized for a wide array of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[2][4] When this compound is used in place of urea, the reaction is expected to yield N1-acetylated DHPMs.
The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and this compound.[2] This is followed by the nucleophilic addition of the β-ketoester enol form. Subsequent cyclization via attack of the remaining nitrogen on the carbonyl group and dehydration yields the final dihydropyrimidine (B8664642) ring.[2]
Caption: Biginelli-type reaction pathway using this compound.
While numerous protocols exist for the Biginelli reaction using urea or thiourea, specific quantitative data for this compound is less common in the literature.[5][6] However, the reaction conditions are generally adaptable.
Table 1: Representative Biginelli Reaction using Urea (Analogous Conditions for this compound)
| Entry | Aldehyde (R) | β-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | C₆H₅ | Ethyl Acetoacetate | HCl | EtOH, reflux, 18h | ~40-60 | [2] |
| 2 | 4-Cl-C₆H₄ | Ethyl Acetoacetate | [Et₃NH][HSO₄] | Solvent-free, 80°C, 15 min | 94 | [7] |
| 3 | 4-NO₂-C₆H₄ | Acetylacetone | MAP, DAP, or TSP | EtOH, reflux, <10 min | >95 | [6] |
| 4 | Furfural | Ethyl Acetoacetate | [Btto][p-TSA] | Solvent-free, 90°C, 30 min | 92 | [4] |
Yields are for reactions with urea/thiourea and serve as a reference for potential efficiency.
Synthesis of N-Acetyl Barbiturates
Barbiturates, derivatives of barbituric acid, are a class of drugs that act as central nervous system depressants.[8] The synthesis of the barbituric acid core involves the condensation of a malonic acid derivative (typically diethyl malonate) with urea.[8] By substituting this compound for urea, one can synthesize N-acetylated barbituric acid derivatives.
The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbons of this compound in a double nucleophilic acyl substitution, followed by cyclization to form the heterocyclic ring.
Caption: Synthesis of N-acetylbarbituric acid.
Synthesis of Uracil (B121893) Derivatives
Uracil is a fundamental component of ribonucleic acid (RNA). Substituted uracils are widely explored as antiviral and anticancer agents. One classical approach to the pyrimidine ring of uracil is the condensation of a β-ketoester with urea. A related approach involves the reaction of cyanothis compound (B75420) with various carbonyl compounds to prepare fused uracil systems.[9] The cyano group in cyanothis compound acts as a versatile handle for further cyclization reactions, leading to bicyclic heterocyclic systems containing the uracil moiety.
Experimental Protocols
The following are generalized protocols based on well-established procedures for urea, adapted for this compound. Researchers should optimize conditions for specific substrates.
Protocol 3.1: General Procedure for N1-Acetyl-DHPM Synthesis (Biginelli-Type Reaction)
This protocol is a general guideline for the one-pot, three-component synthesis of N1-acetyl-3,4-dihydropyrimidin-2(1H)-ones.
Caption: General experimental workflow for DHPM synthesis.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
This compound (1.2 eq)
-
Catalyst (e.g., HCl, 4-5 drops; or Lewis acid like Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Ethanol or Acetonitrile, 5-10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), this compound (1.2 mmol), and the chosen catalyst.
-
Add the solvent (e.g., ethanol, 10 mL).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice-water (50 mL) to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N1-acetyl-dihydropyrimidinone.
Protocol 3.2: General Procedure for N-Acetylbarbituric Acid Synthesis
Materials:
-
Sodium metal (1.0 eq)
-
Absolute Ethanol
-
Diethyl malonate (1.0 eq)
-
This compound (1.0 eq)
-
Hydrochloric acid (concentrated)
Procedure:
-
Prepare Sodium Ethoxide: In a dry, round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 gram-atom) in absolute ethanol (250 mL) under an inert atmosphere.
-
Add Reagents: To the sodium ethoxide solution, add diethyl malonate (0.5 mol), followed by a solution of dry this compound (0.5 mol) dissolved in hot absolute ethanol (250 mL).
-
Reaction: Heat the mixture to reflux in an oil bath at approximately 110°C for 7-10 hours. A solid precipitate should form.
-
Workup: After the reaction is complete, cool the mixture and add hot water (500 mL). Acidify the resulting solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Isolation: Filter the clear solution while hot and then cool it in an ice bath to crystallize the product.
-
Purification: Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100-110°C.
Conclusion
This compound is a potent synthon for creating nitrogen-containing heterocyclic compounds. Its application in multicomponent reactions like the Biginelli synthesis allows for the efficient, one-pot construction of complex and pharmacologically relevant dihydropyrimidine cores. Furthermore, its use in classical condensation reactions provides access to N-functionalized barbiturates and uracils. While specific, optimized protocols for this compound are not as widely reported as for urea, the existing methodologies for urea-based syntheses provide a strong foundation for researchers to adapt and develop robust procedures for creating novel this compound-derived heterocycles for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
- 8. Barbituric acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Acetylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of acetylurea. The synthesis is achieved through the acetylation of urea (B33335) with acetic anhydride (B1165640). Purification of the crude product is performed by recrystallization. This guide includes comprehensive experimental procedures, quantitative data, and characterization methods to ensure the successful synthesis and isolation of high-purity this compound.
Introduction
This compound, also known as N-acetylcarbamide, is a simple acylurea that can serve as a building block in organic synthesis and is of interest in medicinal chemistry. Urea derivatives are known to exhibit a wide range of biological activities, and the synthesis of various substituted ureas is a common practice in drug discovery.[1] The protocols outlined herein describe a straightforward and reproducible method for preparing this compound in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is conducted by the direct acetylation of urea using acetic anhydride. The reaction proceeds by the nucleophilic attack of the amino group of urea on the carbonyl carbon of acetic anhydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Urea (CH₄N₂O) | ACS Reagent Grade | Major Chemical Supplier |
| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent Grade | Major Chemical Supplier |
| Deionized Water (H₂O) | High Purity | Laboratory Supply |
| Ethanol (B145695) (C₂H₅OH) | 95% | Major Chemical Supplier |
| Ice | Laboratory Grade | Laboratory Supply |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers (various sizes)
-
Graduated cylinders
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR)
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12.0 g (0.2 mol) of urea.
-
Addition of Acetic Anhydride: To the flask, add 20.4 g (0.2 mol) of acetic anhydride.
-
Reaction Conditions: Heat the mixture gently using a heating mantle to approximately 100°C with continuous stirring for 2 hours. The mixture will become a clear solution and then solidify as the reaction progresses.
-
Isolation of Crude Product: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Add 100 mL of cold deionized water to the solid mass and stir vigorously to break up the solid.
-
Filtration: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 25 mL of cold deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60°C to a constant weight.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The primary method for purifying crude this compound is recrystallization, which removes unreacted starting materials and byproducts.
Experimental Protocol: Recrystallization
-
Dissolution: Transfer the crude this compound to a 250 mL beaker. Add a minimal amount of hot 95% ethanol (approximately 50-70 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Further cool the beaker in an ice bath to maximize crystal formation.[2]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at 60°C to a constant weight.
Purification Workflow
Caption: Workflow for the purification of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Synthesis | ||
| Theoretical Yield | 20.4 g | Calculated |
| Typical Crude Yield | 75-85% | Estimated |
| Purification | ||
| Typical Recovery | 80-90% | Estimated |
| Characterization | ||
| Melting Point (Pure) | 218-220 °C | [3] |
| Molecular Weight | 102.09 g/mol | [4] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Melting Point
The melting point of the purified product should be determined and compared to the literature value. A sharp melting range close to the literature value is indicative of high purity.
Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ ~2.0 (s, 3H, CH₃), δ ~6.5 (s, 2H, NH₂), δ ~8.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ ~24 (CH₃), δ ~158 (C=O, urea), δ ~172 (C=O, acetyl) |
| IR (KBr) | ~3430 cm⁻¹ (N-H stretch), ~3220 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, acetyl), ~1650 cm⁻¹ (C=O stretch, urea), ~1550 cm⁻¹ (N-H bend) |
Logical Relationship: Synthesis Reaction
The chemical transformation from urea to this compound is depicted below.
Caption: Synthesis of this compound from urea and acetic anhydride.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Urea is a mild irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Ethanol is flammable. Keep it away from open flames and sparks.
-
Wear thermal gloves when handling hot glassware.
Conclusion
The protocols described in this document provide a reliable and efficient method for the synthesis and purification of this compound on a laboratory scale. The provided data and characterization methods will aid researchers in obtaining a high-purity final product for further applications in organic synthesis and drug development.
References
Acetylurea as a Versatile Scaffold in Combinatorial Chemistry for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylurea, and its broader class of N-acylureas, represent a privileged structural motif in medicinal chemistry. Possessing both hydrogen bond donor and acceptor capabilities, the this compound scaffold serves as a versatile building block for the construction of diverse compound libraries.[1] This structural feature allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this compound have shown significant promise as anticancer, anticonvulsant, antimicrobial, and antiviral agents.[2][3] The amenability of the this compound core to various chemical modifications makes it an ideal candidate for combinatorial chemistry, enabling the rapid generation and screening of large numbers of compounds to identify novel therapeutic leads.[4][5]
Applications in Drug Discovery
The utility of the this compound scaffold is highlighted by its presence in numerous biologically active compounds. In the realm of oncology, this compound derivatives have been shown to target key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6] By inhibiting such pathways, these compounds can effectively impede cancer cell progression.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of this compound derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes like receptor tyrosine kinases or the induction of apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative urea (B33335) and thiourea (B124793) derivatives from various studies, highlighting the potential of this scaffold.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Caki (Renal Cancer) | 9.88 | [7] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 0.31 (mM) | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | 0.94 (mM) | [2] |
| Pyridine-urea hybrid 8e | VEGFR-2 | 3.93 | [8][9] |
| Pyridine-urea hybrid 8n | VEGFR-2 | 5.0 | [8][9] |
| Phenylurea substituted 2,4-diamino-pyrimidine (Compound 22) | Plasmodium falciparum (3D7) | 0.47 | [10] |
| Sulfonylurea derivative 9i | MRSA | 0.78-1.56 (µg/mL) | [11] |
| Sulfonylurea derivative 9q | MRSA | 0.78-1.56 (µg/mL) | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Combinatorial Synthesis of a Thymidinyl Dipeptide Urea Library
This protocol describes a solid-phase approach for the synthesis of a urea-containing library, which can be adapted for this compound derivatives.[12]
Materials:
-
Polystyrene butyl diethylsilane (B7801327) (PS-DES) resin
-
5'-azidothymidine
-
SnCl2, HSPh, N(Et)3 in THF
-
Fmoc-protected amino acids
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in DMF
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Resin Preparation: Swell the PS-DES resin in a suitable solvent (e.g., dichloromethane).
-
Attachment of Initial Building Block: Attach 5'-azidothymidine to the resin via its 3'-hydroxy group.
-
Azide (B81097) Reduction: Reduce the azide group to a primary amine using SnCl2/HSPh/N(Et)3 in THF to yield the polymer-bound 5'-aminothymidine. Monitor reaction completion using the Kaiser test.
-
Library Synthesis (Split-and-Pool Method): a. Divide the resin into multiple portions. b. To each portion, add a different Fmoc-protected amino acid using DIC and HOBt as coupling agents. c. Combine all resin portions and mix thoroughly. d. Remove the Fmoc protecting group using 20% piperidine in DMF. e. Repeat steps a-d for the next diversity element (e.g., another amino acid or an acetylating agent to form the this compound).
-
Cleavage: Cleave the final compounds from the resin using a TFA cleavage cocktail.
-
Purification and Analysis: Purify the individual compounds by techniques such as HPLC and characterize by mass spectrometry and NMR.
Protocol 2: Solution-Phase Parallel Synthesis of a Urea Library
This protocol outlines a solution-phase approach for the parallel synthesis of a urea library.[10]
Materials:
-
Array of primary amines in a multi-well plate
-
Unique aldehyde or ketone for each well
-
Array of isocyanates (or acetyl isocyanate for this compound synthesis)
-
Solvents (e.g., THF, DCM)
-
Purification resins (e.g., scavenger resins)
Procedure:
-
Preparation of Secondary Amines: a. In an array of reaction vessels, dispense a solution of a primary amine in THF. b. To each vessel, add a solution of a unique aldehyde or ketone. c. Add sodium triacetoxyborohydride to effect reductive amination. d. Purify the resulting secondary amines using appropriate workup or scavenger resins.
-
Urea Formation: a. To each vessel containing a unique secondary amine, add a solution of a specific isocyanate (or acetyl isocyanate). b. Allow the reaction to proceed to completion.
-
Purification: Purify the final urea products using liquid-liquid extraction or polymer-assisted purification techniques.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: Workflow for combinatorial synthesis and screening of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Acetylurea by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of acetylurea using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist researchers in confirming the structure, assessing the purity, and identifying potential impurities of this compound, which is crucial in various stages of drug development and quality control.[1][2]
Introduction to this compound Characterization
This compound (N-(aminocarbonyl)acetamide) is a small organic molecule with the chemical formula C₃H₆N₂O₂. Accurate and thorough characterization is essential to ensure its identity, purity, and stability in pharmaceutical formulations and research applications. NMR and MS are powerful analytical techniques that, when used in conjunction, provide definitive structural elucidation and impurity profiling.[1] NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.[1]
Principles of the Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei.[2] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are indicative of the electronic environment of the protons, and spin-spin coupling constants (J) reveal connectivity between neighboring protons.
-
¹³C NMR: Provides information about the different carbon environments in the molecule. The chemical shift of each carbon is characteristic of its functional group and hybridization state.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For small molecules like this compound, Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that allows for the determination of the molecular weight with minimal fragmentation.[4] Electron Ionization (EI) is a "harder" ionization technique that induces fragmentation, providing a characteristic pattern that can be used for structural confirmation.[5]
Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]
-
Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.[8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.[6]
-
Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[10][11]
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known purity should be accurately weighed and added to the sample.
3.1.2. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).[6]
-
Number of Scans (NS): 8-16 scans are typically sufficient.[6]
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is required.
-
Acquisition Time (AQ): 2-4 seconds.[6]
-
Spectral Width: Typically -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width: Typically 0 to 200 ppm.
-
3.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.[2]
-
Apply a baseline correction.[2]
-
Reference the spectrum using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[8][9]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
Mass Spectrometry Protocol (ESI-MS)
This protocol describes the analysis of this compound using Electrospray Ionization Mass Spectrometry.
3.2.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid to aid protonation).[12]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[12]
3.2.2. ESI-MS Data Acquisition
-
Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.
-
Ionization Mode: Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Typical Starting Values):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas Pressure: 30 - 40 psi
-
Drying Gas Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer Settings:
-
Scan Range: Set the mass range to scan from m/z 50 to 200 to encompass the expected molecular ion and potential fragments.
-
Fragmentation (for MS/MS): To obtain fragmentation data, select the protonated molecular ion ([M+H]⁺ at m/z 103.05) as the precursor ion and apply a collision energy (e.g., 10-30 eV) in the collision cell.
-
3.2.3. Data Analysis
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) of this compound.
-
If MS/MS was performed, analyze the resulting fragmentation pattern to confirm the structure.
Data Presentation
NMR Data
The following tables summarize the expected ¹H and ¹³C NMR data for this compound in DMSO-d₆.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.3 | Singlet (broad) | 1H | -NH- |
| 2 | ~7.0 | Singlet (broad) | 2H | -NH₂ |
| 3 | ~1.9 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~172 | C=O (acetyl) |
| 2 | ~158 | C=O (urea) |
| 3 | ~23 | -CH₃ |
Mass Spectrometry Data
The following table summarizes the expected mass spectrometry data for this compound.
Table 3: ESI-MS and EI-MS Data for this compound
| Technique | Ion | m/z (calculated) | m/z (observed) | Relative Intensity (%) |
| ESI-MS | [M+H]⁺ | 103.0451 | ~103.1 | 100 |
| EI-MS | [M]⁺˙ | 102.0378 | ~102.0 | Moderate |
| EI-MS | [M-CH₂CO]⁺˙ | 60.0218 | ~60.0 | High |
| EI-MS | [CH₃CO]⁺ | 43.0184 | ~43.0 | High (often base peak) |
| EI-MS | [NH₂CO]⁺ | 44.0136 | ~44.0 | Moderate |
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR and MS characterization of this compound.
Proposed Mass Spectrometry Fragmentation Pathway (EI-MS)
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. scienceopen.com [scienceopen.com]
- 9. rsc.org [rsc.org]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. web.uvic.ca [web.uvic.ca]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Acetylurea in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the safe handling and storage of acetylurea in a laboratory setting. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the compound.
Product Identification and Properties
-
Chemical Name: this compound
-
CAS Number: 591-07-1[1]
-
Molecular Formula: C₃H₆N₂O₂[1]
-
Molecular Weight: 102.09 g/mol [1]
Summary of Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid/powder/crystal | [2][3] |
| Melting Point | 215-218 °C | [2][4] |
| Boiling Point | 191.38 °C (estimate) | [2][4] |
| Solubility | Sparingly soluble in DMSO and Methanol. Slightly soluble in water (13 g/L at 15 °C). | [2][3][4] |
| pKa | 13.00 ± 0.70 (Predicted) | [2][3][4] |
| Stability | Stable under normal conditions. | [5] |
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, some suppliers may classify it as causing skin and serious eye irritation, and it may cause respiratory irritation.[6] It is prudent to handle all chemicals with care, recognizing that they may have unknown hazards.
Experimental Protocols for Safe Handling
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood to prevent the dispersion of dust. All laboratory operations involving open vessels that can create aerosols, such as weighing or stirring, should be performed under appropriate engineering controls.[7]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and wash hands thoroughly after handling.[8][9]
-
Body Protection: Wear a fully-buttoned lab coat.[8]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[7]
3.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.[5]
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[9]
-
Use equipment and glassware only for their intended purpose and ensure they are free from damage.[9]
Workflow for Handling this compound:
Storage Procedures
4.1. Storage Conditions
-
Keep the container tightly closed.[10]
-
Store in a cool, dry, and well-ventilated area.[8] A recommended storage temperature is below 15°C in a cool and dark place.[11] Some suppliers suggest storage at -20°C in a freezer under an inert atmosphere.[2][4]
-
Protect from direct sunlight and sources of ignition.[8]
4.2. Incompatibilities
Logical Flow for this compound Storage:
Emergency Procedures
5.1. First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin well with water. If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.
-
If Swallowed: Rinse the mouth. Seek medical attention.
5.2. Accidental Release Measures
-
Ensure adequate ventilation.[5]
-
Wear suitable protective equipment.
-
Prevent dust formation.[10]
-
Sweep up the spilled material and place it into a suitable, sealed container for disposal.[5][10]
-
Clean the affected area thoroughly.
Waste Disposal
-
Dispose of this compound waste in accordance with local and national regulations.
-
Entrust disposal to a licensed waste disposal company.
-
Do not mix with other waste. Leave chemicals in their original containers if possible.[12]
-
Contaminated packaging should be disposed of in the same manner as the product.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 591-07-1 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 591-07-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound | 591-07-1 | TCI EUROPE N.V. [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies Involving Acetylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylurea, a derivative of urea, belongs to the acylurea class of compounds. Acylureas have garnered significant interest in therapeutic research due to their potential biological activities, including anticancer and anticonvulsant properties.[1][2] This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound, focusing on its potential as an anticancer and anticonvulsant agent. The protocols outlined herein are designed to guide researchers in conducting initial preclinical studies to assess the efficacy, pharmacokinetics, and acute toxicity of this compound in rodent models.
The proposed anticancer activity of this compound is based on the known mechanisms of other acylurea compounds, which have been shown to target key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway and receptor tyrosine kinases like EGFR and HER2.[1] The potential anticonvulsant effects are predicated on the structural similarities to other urea-based compounds with known efficacy in seizure models.[2]
Preclinical In Vivo Experimental Design
A comprehensive in vivo evaluation of this compound should be conducted in a stepwise manner, beginning with toxicity and pharmacokinetic profiling, followed by efficacy studies in relevant disease models.
Acute Toxicity Study
An acute toxicity study is essential to determine the safety profile of this compound and to establish a safe dose range for subsequent efficacy studies. Based on the generally low acute toxicity of urea, a standard acute toxic class method is recommended.[3][4][5]
Experimental Protocol: Acute Oral Toxicity in Mice (Up-and-Down Procedure - OECD 425)
-
Animal Model: Female Swiss Webster mice (8-12 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: A minimum of 5 days of acclimation before the start of the study.
-
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single oral dose of this compound to one mouse at a starting dose of 2000 mg/kg (based on the low toxicity of urea).
-
Observe the animal closely for the first 30 minutes, and then periodically for 48 hours for any signs of toxicity or mortality.
-
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
Continue this sequential dosing until the stopping criteria are met (e.g., three consecutive animals survive at the highest dose, or a reversal in outcome is observed five times).
-
Observe all animals for a total of 14 days for any delayed toxicity.
-
Record clinical signs, body weight changes, and any mortality.
-
Perform gross necropsy on all animals at the end of the study.
-
Pharmacokinetic (PK) Study
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is vital for designing effective dosing regimens for efficacy studies.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimation: As described for the toxicity study.
-
Dosing:
-
Administer a single dose of this compound via two different routes in separate groups of animals:
-
Intravenous (IV) bolus (e.g., 10 mg/kg) via the tail vein.
-
Oral gavage (e.g., 50 mg/kg).
-
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points. A typical sampling schedule would be:
-
IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
In Vivo Efficacy Studies: Anticancer Activity
Based on the potential of acylureas to target Wnt/β-catenin and receptor tyrosine kinase pathways, the following in vivo models are proposed to evaluate the anticancer efficacy of this compound.
Wnt/β-catenin Signaling Pathway Inhibition
Experimental Protocol: In Vivo Bioluminescence Imaging in a TCF/LEF Reporter Mouse Model
-
Animal Model: TCF/LEF-luciferase transgenic mice, which express luciferase under the control of a β-catenin/TCF-responsive promoter.[6][7]
-
Tumor Model: Orthotopic implantation of a Wnt-dependent cancer cell line (e.g., colorectal cancer cell line SW480) into the cecum of the reporter mice.
-
Treatment:
-
Once tumors are established (as confirmed by baseline bioluminescence imaging), randomize mice into treatment and control groups.
-
Administer this compound (at a dose determined from toxicity and PK studies) or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Endpoint:
-
At the end of the study, euthanize the animals and collect tumors for ex vivo analysis (e.g., immunohistochemistry for β-catenin localization, Western blot for Wnt target gene expression).
-
Table 2: Quantitative Data for Wnt/β-catenin Pathway Inhibition Study
| Group | Treatment | N | Bioluminescence (photons/sec) | Tumor Volume (mm³) | Body Weight (g) |
| Control | Vehicle | 10 | |||
| Treatment | This compound (Dose 1) | 10 | |||
| Treatment | This compound (Dose 2) | 10 |
EGFR/HER2 Positive Cancer Xenograft Model
Experimental Protocol: Subcutaneous Xenograft in Nude Mice
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Lines:
-
EGFR-positive: A431 (human epidermoid carcinoma)
-
HER2-positive: BT-474 (human breast ductal carcinoma)
-
-
Procedure:
-
Inject 5 x 10⁶ cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor body weight twice weekly.
-
-
Endpoint:
-
Euthanize mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for p-EGFR/p-HER2).
-
Table 3: Quantitative Data for Xenograft Efficacy Study
| Group | Treatment | N | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Body Weight Change (%) |
| Control | Vehicle | 8 | |||
| Treatment | This compound (Dose 1) | 8 | |||
| Positive Control | (e.g., Erlotinib/Trastuzumab) | 8 |
In Vivo Efficacy Studies: Anticonvulsant Activity
To evaluate the potential anticonvulsant properties of this compound, a battery of standard, well-validated seizure models in mice is recommended.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Experimental Protocol: MES Test in Mice
-
Animal Model: Male CF-1 mice (18-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.).
-
At the time of peak effect (determined from PK studies, or a standard 30-60 minutes post-dose), deliver an electrical stimulus (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals.
Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
Experimental Protocol: s.c. PTZ Test in Mice
-
Animal Model: Male CF-1 mice (18-25 g).
-
Procedure:
-
Administer this compound or vehicle control (i.p.).
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).[10]
-
Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
-
Endpoint: Absence of clonic seizures is considered protection.
-
Data Analysis: Determine the ED50.
6-Hz Psychomotor Seizure Test
This model is considered to be a model of therapy-resistant partial seizures.
Experimental Protocol: 6-Hz Test in Mice
-
Animal Model: Male CF-1 mice (18-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control (i.p.).
-
At the time of peak effect, deliver a low-frequency electrical stimulus (32 mA, 6 Hz, 0.2 ms (B15284909) pulse width, 3 seconds duration) via corneal electrodes.[1][11][12]
-
Observe the mice for seizure activity, characterized by a "stunned" posture, forelimb clonus, and rearing.
-
-
Endpoint: Absence of seizure activity is considered protection.
-
Data Analysis: Determine the ED50.
Table 4: Summary of Anticonvulsant Efficacy Data
| Seizure Model | Endpoint | ED50 (mg/kg) | 95% Confidence Interval |
| MES | Abolition of tonic hindlimb extension | ||
| s.c. PTZ | Absence of clonic seizures | ||
| 6-Hz | Absence of psychomotor seizure |
Visualizations
Signaling Pathways
Caption: Potential signaling pathways targeted by this compound.
Experimental Workflows
Caption: Workflow for pharmacokinetic and anticancer efficacy studies.
Caption: Workflow for anticonvulsant activity screening.
References
- 1. 3.2.3. The 6 hertz (6 Hz) Psychomotor Seizure Test [bio-protocol.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. dep.nj.gov [dep.nj.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A sensitive and bright single-cell resolution live imaging reporter of Wnt/ß-catenin signaling in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time imaging of β-catenin dynamics in cells and living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
Application of Acetylurea Derivatives as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of acetylurea derivatives as promising anticancer agents. It includes a summary of their biological activities, detailed protocols for key experimental assays, and visualizations of the signaling pathways they modulate.
Introduction
This compound derivatives, a class of organic compounds characterized by the presence of an acetyl group attached to a urea (B33335) moiety, have emerged as a significant area of interest in cancer research. These compounds have demonstrated a broad spectrum of anticancer activities against various malignancies, including but not limited to breast, colon, prostate, and lung cancers. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document serves as a practical guide for researchers investigating the therapeutic potential of this compound derivatives.
Biological Activity and Data Presentation
This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Anticancer Activity of Phenyl-Acetylurea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16j (bromoacetyl at N'-end) | CEM (leukemia) | 0.38 | [1] |
| Daudi (lymphoma) | 0.45 | [1] | |
| MCF-7 (breast cancer) | 1.23 | [1] | |
| Bel-7402 (hepatoma) | 2.11 | [1] | |
| DU-145 (prostate cancer) | 3.54 | [1] | |
| DND-1A (melanoma) | 4.07 | [1] | |
| LOVO (colon cancer) | 0.98 | [1] | |
| MIA Paca (pancreatic cancer) | 1.56 | [1] |
Table 2: Anticancer Activity of Pyrimidine-Arylurea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | SW480 (colon cancer) | 11.08 | [2] |
Table 3: Anticancer Activity of Other Urea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11e (6-fluoro substitution) | CEM (leukemia) | 0.01 - 0.30 | [3] |
| Daudi (lymphoma) | 0.01 - 0.30 | [3] | |
| MCF-7 (breast cancer) | 0.01 - 0.30 | [3] | |
| Bel-7402 (hepatoma) | 0.01 - 0.30 | [3] | |
| DU-145 (prostate cancer) | 0.01 - 0.30 | [3] | |
| PC-3 (prostate cancer) | 0.01 - 0.30 | [3] | |
| DND-1A (melanoma) | 0.01 - 0.30 | [3] | |
| LOVO (colon cancer) | 0.01 - 0.30 | [3] | |
| MIA Paca (pancreatic cancer) | 0.01 - 0.30 | [3] | |
| 14b (6-fluoro substitution) | (various human tumor cell lines) | 0.01 - 0.30 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, use trypsinization and collect the supernatant containing floating cells.[3]
-
Washing: Wash the cells once with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and add it dropwise while gently vortexing. Fix for at least 30 minutes on ice.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[7]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blotting
This technique is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the this compound derivative.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Antitumor Activity in a Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound derivatives in a xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound derivative formulation for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Treatment Administration: Administer the this compound derivative (e.g., via oral gavage, intraperitoneal injection) to the treatment group according to a predetermined dose and schedule. Administer the vehicle to the control group.[11]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).[9]
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation as anticancer agents.
Caption: General workflow for the evaluation of this compound derivatives as anticancer agents.
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by certain this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain this compound derivatives.
References
- 1. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Acetylurea in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The acetylurea functional group is a key structural motif in the design of potent and selective enzyme inhibitors. Its ability to form critical hydrogen bonds and engage in other non-covalent interactions within enzyme active sites has led to its incorporation into a variety of therapeutic agents. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of this compound-based enzyme inhibitors, with a focus on histone deacetylases (HDACs), fatty acid amide hydrolase (FAAH), and glutamate (B1630785) carboxypeptidase II (GCPII).
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various cancers, making them an attractive target for therapeutic intervention.[2] this compound-containing compounds have emerged as promising HDAC inhibitors.
Signaling Pathway of HDAC6 in Melanoma
HDAC6, a specific member of the HDAC family, has been identified as a key regulator of pathways involved in melanoma cell proliferation, survival, and immune evasion.[3] Inhibition of HDAC6 can lead to cell cycle arrest and apoptosis, and it can also modulate the expression of immune-related molecules, suggesting a dual role in directly targeting cancer cells and enhancing anti-tumor immunity.[4][5] For instance, HDAC6 inhibition has been shown to down-regulate the expression of PD-L1, a critical immune checkpoint protein, through the STAT3 signaling pathway.[4][5]
Quantitative Data: this compound-based HDAC Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound 5g | HDAC6 | low nanomolar | ~600-fold vs HDAC1 | [4] |
| Aryl urea (B33335) 1 | HDACs | modest potency | non-selective | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-acyl-N'-arylurea HDAC Inhibitors
This protocol is a general guideline for the synthesis of substituted urea-linker containing HDAC inhibitors.
Materials:
-
Appropriately substituted aniline (B41778)
-
Appropriately substituted isocyanate
-
Dry tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in dry THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the substituted isocyanate (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired N,N'-disubstituted urea derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: HDAC Enzyme Activity Assay
This fluorometric assay measures the activity of HDAC enzymes and the inhibitory potential of this compound compounds.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and trypsin)
-
This compound-based inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitor in assay buffer.
-
In a 96-well black microplate, add the HDAC enzyme and the inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide (B1667382).[6] Inhibition of FAAH increases the levels of endogenous cannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][7][8] Piperidine and piperazine (B1678402) aryl ureas are a class of potent and irreversible FAAH inhibitors.[6]
Signaling Pathway of FAAH in Pain and Inflammation
FAAH plays a critical role in modulating pain and inflammation by controlling the levels of anandamide (AEA). AEA acts on cannabinoid receptors (CB1 and CB2), which are involved in pain perception and inflammatory responses. By inhibiting FAAH, this compound-based compounds prevent the breakdown of AEA, leading to its accumulation and enhanced activation of CB receptors, ultimately resulting in analgesic and anti-inflammatory effects.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Essential role of HDAC6 in the regulation of PD-L1 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role of HDAC6 in the regulation of PD‐L1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for the Solid-Phase Extraction of Acetylurea from Aqueous Samples
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Sample Preparation Technical Tip [discover.phenomenex.com]
- 3. specartridge.com [specartridge.com]
- 4. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. unitedchem.com [unitedchem.com]
- 11. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 12. nacalai.com [nacalai.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. mdpi.com [mdpi.com]
- 17. NEMI Method Summary - 532 [nemi.gov]
Troubleshooting & Optimization
troubleshooting common issues in acetylurea synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of acetylurea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the acylation of urea (B33335) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. This reaction is popular due to the ready availability and low cost of the starting materials.
Q2: What are the primary safety concerns when synthesizing this compound?
A2: Key safety considerations include the handling of corrosive and moisture-sensitive reagents like acetyl chloride and acetic anhydride.[1] The reaction can also be exothermic, necessitating careful temperature control to prevent runaway reactions.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Q3: Which analytical techniques are recommended for assessing the purity of synthesized this compound?
A3: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is effective for quantitative analysis of purity and detecting impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the desired product and identifying any byproducts.[5][6] Melting point analysis can also be a quick indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My this compound synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
Answer: Low yields in this compound synthesis can arise from several factors related to reagents, reaction conditions, and workup procedures. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality of Reagents | Ensure urea is dry and of high purity. Use freshly opened or distilled acetic anhydride/acetyl chloride, as they are sensitive to moisture.[7] |
| Presence of Moisture | Acylating agents readily hydrolyze in the presence of water, which reduces the effective concentration and introduces acetic acid as an impurity.[7][8][9] Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7] |
| Suboptimal Reaction Temperature | If the reaction temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to the formation of byproducts like biuret (B89757) and decomposition.[6][7] Gradually increase the temperature while monitoring the reaction progress. A temperature screening experiment can help identify the optimal conditions. |
| Incorrect Stoichiometry | An incorrect molar ratio of urea to the acylating agent can lead to incomplete conversion or the formation of side products.[10] A slight excess of the acylating agent may be beneficial, but a large excess can promote diacylation. |
| Product Loss During Workup | This compound has some solubility in water, which can lead to product loss during aqueous workup. Minimize the volume of water used for washing. Ensure the pH is controlled to minimize the solubility of the product in the aqueous phase.[11] |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Impurities
Question: My reaction is producing significant amounts of impurities, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge in this compound synthesis. Understanding the potential side reactions is key to optimizing the conditions to favor the desired product.
Common Impurities and Prevention Strategies:
| Impurity | Formation Mechanism | Prevention Strategy |
| N,N'-Dithis compound | Reaction of a second molecule of the acylating agent with the initially formed this compound. | Use a controlled stoichiometry, with no more than a slight excess of the acylating agent. Consider the slow, dropwise addition of the acylating agent to the urea solution to maintain a low instantaneous concentration.[1] |
| Biuret | At elevated temperatures, urea can react with the this compound product.[7] | Maintain a controlled reaction temperature and avoid excessive heating. Monitor the reaction to prevent prolonged reaction times at high temperatures. |
| Acetic Acid | Hydrolysis of the acylating agent (acetic anhydride or acetyl chloride) by moisture present in the reactants or solvent.[7] | Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. |
Reaction Pathway and Common Side Reactions
Experimental Protocols
Protocol 1: Synthesis of this compound from Urea and Acetic Anhydride
This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on specific laboratory conditions.
Materials:
-
Urea
-
Acetic Anhydride
-
Anhydrous solvent (e.g., Toluene)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend urea in an anhydrous solvent like toluene.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetic anhydride dropwise from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the crude product by vacuum filtration and wash with cold deionized water to remove any unreacted urea.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound. Dry the crystals under vacuum.
Protocol 2: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of synthesized this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile (B52724) and water
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the sample to the calibration curve generated from the reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing reaction conditions for high-yield acetylurea synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for high-yield acetylurea synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My acylation reaction is resulting in a low yield or no desired this compound. What are the common causes and how can I improve the yield?
A: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions.[1][2] Here are some common causes and troubleshooting steps:
-
Inadequate Acylating Agent Reactivity: The chosen acylating agent (e.g., acetic anhydride) may not be reactive enough under the current conditions.[1]
-
Solution: While acetic anhydride (B1165640) is commonly used, ensure its purity and consider a fresh bottle. For less reactive urea (B33335) derivatives, a more reactive acylating agent like acetyl chloride might be necessary, though this can increase the risk of side reactions.[1]
-
-
Presence of Moisture: Acylating agents like acetic anhydride are highly sensitive to moisture, which leads to their hydrolysis into acetic acid, reducing the effective concentration and yield.[1][3]
-
Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to the degradation of starting materials or the final product, while temperatures that are too low can result in an incomplete reaction.[1][3]
-
Solution: A temperature screening experiment can help identify the optimal condition. Often, the reaction is initiated at a lower temperature (e.g., 0°C) during the addition of the acylating agent and then allowed to warm to room temperature or heated to reflux.[3]
-
-
Incorrect Stoichiometry or Reagent Addition: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.[3]
-
Solution: Ensure the molar ratios are optimized. A slight excess of the acylating agent can sometimes drive the reaction to completion, but a large excess can promote diacylation. The controlled, slow addition of the acylating agent to the urea solution is recommended to prevent side reactions.[3]
-
-
Poor Solubility: If the reactants are not properly dissolved, the reaction will be slow and incomplete.[1]
-
Solution: Choose a solvent that effectively dissolves both urea and the acylating agent. Aprotic solvents like pyridine (B92270), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are often suitable choices.[1][3][4]
-
Issue 2: Significant Formation of Side Products
Q: My reaction is producing a complex mixture of byproducts, complicating purification. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common challenge. Key strategies to minimize them involve controlling temperature, reagent stoichiometry, and reaction time.[3]
-
Formation of Dithis compound: This byproduct results from the reaction of a second molecule of acetic anhydride with the newly formed this compound.[3]
-
Solution: Use a controlled, dropwise addition of acetic anhydride to the reaction mixture. Maintaining a lower reaction temperature can favor the desired mono-acylation.[3]
-
-
Unreacted Starting Materials: The presence of unreacted urea indicates an incomplete reaction.[3]
-
Solution: Increase the reaction time or slightly and carefully increase the reaction temperature. Ensure efficient stirring to improve mixing.[3]
-
-
Degradation Products: Discoloration of the reaction mixture (e.g., turning dark) can indicate the decomposition of starting materials or products.[3]
-
Solution: Lower the reaction temperature. If the compounds are light-sensitive, ensure the reaction is protected from light. Purifying starting materials can also help if impurities are catalyzing decomposition.[3]
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling to purify my crude this compound. What are some common impurities and effective purification strategies?
A: Purification can be challenging due to the polarity of this compound and the presence of various impurities.[1]
-
Common Impurities: These can include unreacted urea, excess acetic acid (from hydrolysis of anhydride), and dithis compound.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying this compound. The product often precipitates from the reaction mixture and can be collected by filtration.[5] For higher purity, recrystallization from a suitable solvent system like aqueous ethanol (B145695) or a methanol/water mixture is effective.[3][5]
-
Column Chromatography: If recrystallization is ineffective due to closely related byproducts, silica (B1680970) gel column chromatography can be employed. A carefully selected solvent system (e.g., a hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient) is necessary.[3][6]
-
Washing: The crude product can be washed with cold water to remove water-soluble impurities like inorganic salts or unreacted urea.[5] Quenching the reaction with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[3]
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route for this compound? A1: The most prevalent synthesis involves the direct acylation of urea with an acylating agent, typically acetic anhydride.[1] This method is straightforward and uses readily available materials. Variations may include the use of a catalyst, such as a few drops of sulfuric acid, to facilitate the reaction.[7]
Q2: What is the reaction mechanism for the synthesis of this compound from urea and acetic anhydride? A2: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of urea acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group to yield this compound.
Q3: Why is pyridine sometimes used as a solvent in this reaction? A3: Pyridine can serve multiple roles. It is a good solvent for urea and also acts as a base to neutralize the acetic acid byproduct formed during the reaction, which can help drive the equilibrium towards the product.[4]
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] A suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v) should be used to achieve good separation between the starting urea and the this compound product. The product, being less polar than urea, will have a higher Rf value.
Q5: What are the key safety precautions to take during this compound synthesis? A5: Acetic anhydride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving pyridine should also be conducted in a fume hood due to its strong odor and toxicity.
Data on Reaction Conditions
The optimal conditions for this compound synthesis can vary based on the specific procedure and scale. The following tables summarize typical parameters found in the literature.
Table 1: Reactant Stoichiometry
| Reactant | Molar Equivalents (Typical) | Purpose | Reference |
| Urea | 1.0 | Starting Material | [4] |
| Acetic Anhydride | 3.3 | Acylating Agent & Dehydrator | [4] |
| Catalyst (e.g., DMAP, H₂SO₄) | Catalytic amount | To increase reaction rate | [4][7] |
Table 2: Typical Reaction Parameters
| Parameter | Condition | Rationale | Reference |
| Temperature | 0°C to Room Temp, then heat | Control exothermicity, then drive to completion | [3][4] |
| Reaction Time | 4 - 12 hours | Allow for complete conversion | [3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent hydrolysis of acetic anhydride | [1][3] |
| Solvent | Pyridine, DCM, THF | Solubilize reactants | [1][3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride and Pyridine
This protocol is adapted from general procedures for the acylation of urea derivatives.[4]
Materials:
-
Urea
-
Acetic Anhydride
-
Dry Pyridine
-
2N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve urea (1.0 eq) in dry pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (3.3 eq) dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 2N HCl and extract the product with dichloromethane (3 x 50 mL portions).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purines, pyrimidines, and imidazoles. Part XXIX. Some reactions of N-acetyl-N′-(β-ethoxyacryloyl)ureas leading to uracils, aminopyrazoles and pyrazolo[3,4-d]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Acetylurea Solubility in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acetylurea solubility in experimental bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a compound with limited solubility in aqueous solutions. Its reported water solubility is 13 g/L at 15°C[1][2][3]. It is described as slightly soluble in water and methanol, and sparingly soluble in DMSO after sonication[3]. Due to this characteristic, researchers often encounter precipitation when preparing stock solutions or diluting them into aqueous bioassay media.
Q2: Why is my this compound precipitating in my cell culture medium or assay buffer?
Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of a compound (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[4] Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in the assay exceeds its maximum solubility in the aqueous medium.[4]
-
Solvent Shock: The rapid change in solvent polarity when adding a concentrated organic stock to the aqueous medium can cause the compound to rapidly fall out of solution.[4]
-
Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. Adding a stock solution to cold media can induce precipitation.[4]
-
High Final Solvent Concentration: While organic solvents aid initial dissolution, high final concentrations (e.g., >1% DMSO) can be toxic to cells or interfere with the assay.[4][5] However, keeping the solvent concentration too low might not be sufficient to maintain solubility.
Q3: What are the primary strategies to improve the solubility of a poorly soluble compound like this compound for bioassays?
Several methods can be employed to enhance the solubility of hydrophobic or poorly soluble compounds. The most common strategies include:
-
Co-solvency: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents (co-solvents) to increase the solubility of a compound.[6][7] Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[8][]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can convert the molecule into a more soluble salt form.[][10] However, this is generally not effective for neutral compounds like urea (B33335) derivatives within a typical pH range.[11]
-
Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where poorly soluble molecules can be encapsulated, forming an "inclusion complex" that is more soluble in water.[8][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in biological assays due to its high solubility and low toxicity.[8][14]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used.[8]
Troubleshooting Guide
Issue: My this compound stock solution (in DMSO) precipitates immediately upon dilution into my aqueous assay buffer.
This is a classic solubility problem. Follow this troubleshooting workflow to find a solution.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various co-solvents is not extensively published. The following table summarizes known data and provides a template for recording your own experimental results.
| Solvent System | This compound Solubility | Temperature (°C) | Reference / Notes |
| Water | 13 g/L | 15 | [1][2][3] |
| DMSO | Sparingly Soluble | Room Temp | [3] Requires sonication for best results. |
| Methanol | Slightly Soluble | Room Temp | [3] |
| Your Experimental Systems | |||
| 10% Ethanol in Water | Record your data | Record temp | Template for your experimental records. |
| 10% PEG 400 in Water | Record your data | Record temp | Template for your experimental records. |
| 40% (w/v) HP-β-CD in Water | Record your data | Record temp | Template for your experimental records. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)
This protocol aims to increase the solubility of this compound by preparing a stock solution in a mixture of DMSO and Polyethylene Glycol 400 (PEG 400).
Caption: Experimental workflow for using a co-solvent to improve solubility.
Methodology:
-
Objective: To prepare a 10 mM stock solution of this compound (M.W: 102.09 g/mol ).
-
Materials: this compound, DMSO, PEG 400, sterile microcentrifuge tubes, vortexer, sonicator.
-
Procedure: a. Weigh 1.02 mg of this compound and place it into a sterile microcentrifuge tube. b. Prepare a 1:1 (v/v) co-solvent mixture of DMSO and PEG 400. c. Add 100 µL of the co-solvent mixture to the this compound powder. d. Vortex the tube vigorously for 1-2 minutes. e. Sonicate the mixture for 10-15 minutes or until the compound is completely dissolved, resulting in a clear 100 mM stock solution. f. Perform serial dilutions of this stock solution into your final, pre-warmed (37°C) aqueous assay buffer to reach the desired working concentration.[4] Always add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[16]
Protocol 2: Solubility Enhancement using Cyclodextrins (HP-β-CD)
This protocol uses (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.[8]
Methodology:
-
Objective: To prepare a 1 mM solution of this compound.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS), magnetic stirrer.
-
Procedure: a. Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. b. Weigh out 1.02 mg of this compound. c. Add 10 mL of the 40% HP-β-CD solution to the this compound powder. d. Stir the mixture vigorously at room temperature for several hours or overnight until the compound is fully dissolved. The resulting solution is a 1 mM stock of this compound, ready for further dilution if necessary. e. Note: It is crucial to test the effect of the final HP-β-CD concentration on your specific bioassay, as high concentrations may have off-target effects. Always include a vehicle control with the same concentration of HP-β-CD.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 591-07-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing the Degradation of Acetylurea in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of acetylurea in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary cause of this compound degradation in solution is the hydrolysis of its acylurea linkage. This chemical breakdown is significantly influenced by several factors:
-
pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values (highly acidic or alkaline) will accelerate its degradation.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1] For every 10°C rise in temperature, the degradation rate can increase significantly.
-
Enzymatic Activity: The presence of certain enzymes, such as ureases, may catalyze the hydrolysis of the urea (B33335) moiety, although their specific activity on the acetyl group may vary.[2][3]
Q2: What are the likely degradation products of this compound?
A2: The hydrolysis of this compound is expected to yield acetic acid and urea. Further degradation of urea can produce ammonia (B1221849) and carbon dioxide.[1] Under specific conditions, other minor degradation products might be formed through oxidation or other side reactions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[4][5] This technique allows for the separation and quantification of the intact this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the chemical structures of any unknown degradation products.[1][6]
Q4: Are there any general recommendations for preparing and storing this compound solutions?
A4: Yes. To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Use high-purity solvents and reagents.
-
Store solutions at low temperatures (2-8°C or -20°C for longer-term storage).
-
Protect solutions from light if photolytic degradation is a concern.
-
Use a buffered solution within the optimal pH range for stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of this compound concentration in an aqueous solution.
-
Possible Cause: The pH of your solution is likely outside the optimal stability range for this compound.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH to a slightly acidic to neutral range (ideally pH 4-7). Use a suitable buffer system to maintain the pH.
-
Re-evaluate the degradation rate at the controlled pH.
-
Issue 2: Increased appearance of unknown peaks in HPLC analysis after solution storage.
-
Possible Cause: This indicates the formation of degradation products due to hydrolysis or other reactions. The storage temperature may be too high.
-
Troubleshooting Steps:
-
Lower the storage temperature. Compare the stability of aliquots stored at room temperature, 4°C, and -20°C.
-
Analyze the degradation products. Use LC-MS to identify the unknown peaks. This will help confirm the degradation pathway.
-
Optimize the buffer. The choice of buffer can influence stability.[7] Consider screening different buffer systems (e.g., citrate, phosphate, acetate) at the target pH to identify the one that provides the best stability.
-
Issue 3: Inconsistent results in cell-based assays using this compound.
-
Possible Cause: Degradation of this compound during the course of the experiment could lead to a decrease in its effective concentration, or the degradation products might have unintended biological effects.
-
Troubleshooting Steps:
-
Confirm the stability of this compound in your cell culture medium under the assay conditions (e.g., 37°C, 5% CO2). Use HPLC to measure the concentration of this compound at the beginning and end of the experiment.
-
If degradation is significant, consider:
-
Replenishing the this compound-containing medium at regular intervals.
-
Investigating the use of a more stable analog if available.
-
Testing the effects of the primary degradation products (acetic acid and urea) on your cells in separate control experiments.
-
-
Data Presentation
The following tables provide illustrative quantitative data on the stability of this compound under different conditions. Note that these are example values based on general principles of acylurea stability and should be confirmed experimentally.
Table 1: Effect of pH on this compound Degradation at 25°C
| pH | Buffer System (50 mM) | Half-life (t½) in hours (approx.) |
| 2.0 | Glycine-HCl | 12 |
| 4.0 | Acetate | 120 |
| 6.0 | Phosphate | 200 |
| 7.0 | Phosphate | 180 |
| 8.0 | Tris-HCl | 90 |
| 10.0 | Carbonate-Bicarbonate | 8 |
Table 2: Effect of Temperature on this compound Degradation in pH 6.0 Phosphate Buffer (50 mM)
| Temperature (°C) | Half-life (t½) in hours (approx.) |
| 4 | >1000 |
| 25 | 200 |
| 37 | 72 |
| 50 | 24 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental needs.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples in the mobile phase starting conditions to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.
-
Forced Degradation Study (for method validation):
-
Acidic: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: Incubate this compound solution in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid this compound at 80°C for 48 hours, then dissolve for analysis.
-
Analyze all stressed samples by HPLC to ensure the method can separate the intact drug from all degradation products.[8][9]
-
Protocol 2: Assessing Enzymatic Degradation of this compound
This protocol can be used to determine if your experimental system contains enzymes that can degrade this compound.
-
Prepare two sets of this compound solutions in your experimental buffer or medium.
-
To one set of solutions, add a broad-spectrum enzyme inhibitor cocktail or, if you suspect urease, a specific urease inhibitor like acetohydroxamic acid.
-
The other set of solutions will be your control (no inhibitor).
-
Incubate both sets of solutions under your standard experimental conditions (e.g., 37°C for a cell-based assay).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of this compound in all samples using the stability-indicating HPLC method described above.
-
A significantly slower degradation rate in the inhibitor-treated samples compared to the control samples would indicate enzymatic degradation.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Quantification of Acetylurea and Related Small Polar Molecules
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the quantification of acetylurea and structurally similar small, polar analytes.
Due to the limited availability of specific literature on this compound quantification, this guide uses urea (B33335) as a primary model compound. The analytical challenges and solutions presented for urea—a small, highly polar molecule—are directly applicable to this compound and other related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor or no chromatographic retention for this compound on my reversed-phase C18 column. What can I do?
A1: This is a very common issue for small, polar, and highly water-soluble compounds like this compound and urea.[1] Reversed-phase columns rely on hydrophobic interactions, which are minimal for such analytes.
Troubleshooting Steps:
-
Switch to a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC columns are polar and use a high concentration of organic solvent in the mobile phase, which promotes the retention of polar compounds.[2][3][4] The elution order is generally the opposite of reversed-phase chromatography.[3]
-
Alternative Reversed-Phase Columns: Consider columns designed for polar analytes, such as those with polar end-capping or embedded polar groups (e.g., "Aqueous C18").
-
-
Modify the Mobile Phase:
-
If using reversed-phase, use a mobile phase with a very high aqueous content (e.g., 95-100% aqueous). However, be aware that many C18 columns are not stable in 100% aqueous conditions and can suffer from "phase collapse."
-
For HILIC, ensure your mobile phase has a high organic content (>60%, typically acetonitrile) and contains a small amount of aqueous solvent to form the necessary water layer on the stationary phase.[3][5]
-
-
Consider Chemical Derivatization:
-
Derivatization can be used to attach a less polar, more hydrophobic group to the this compound molecule, significantly improving its retention on a C18 column.[1] For example, urea can be derivatized with camphanic chloride or p-dimethylaminobenzaldehyde to increase its retention and selectivity.[6]
-
Q2: My peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape compromises resolution and the accuracy of integration. The cause can be related to the column, the mobile phase, or the sample itself.[7][8]
Troubleshooting Steps:
-
For Peak Tailing:
-
Check for Secondary Interactions: Tailing is often caused by interactions between the analyte and active sites on the column, such as exposed silanol (B1196071) groups on silica-based packings.[7][8]
-
Solution: Lower the mobile phase pH (e.g., to pH 2.5-3) to suppress the ionization of silanol groups.[7] Using a highly end-capped column or a mobile phase additive like triethylamine (B128534) can also help.
-
-
Column Contamination or Degradation: If all peaks are tailing, the column inlet frit may be blocked, or a void may have formed in the packing bed.[8][9]
-
-
For Peak Fronting:
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) or in a volume that is too large (volume overload) can cause fronting.[7]
-
Solution: Dilute your sample or reduce the injection volume.[10]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., high organic content in a reversed-phase method), it can lead to peak distortion.[7]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
-
dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for poor peak shape.
Q3: I am analyzing this compound in a biological matrix (e.g., plasma, urine) and see significant matrix effects or interferences. What are the best sample preparation strategies?
A3: Biological matrices like plasma and urine are complex and contain proteins, salts, and other endogenous components that can interfere with quantification.[12][13] Proper sample preparation is critical.
Recommended Sample Preparation Techniques:
-
Protein Precipitation (PPT): This is a simple and common method for plasma or serum samples.[12][14]
-
Procedure: Add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the proteins.[15][16] After vortexing and centrifugation, the supernatant containing the analyte is collected for analysis.
-
Advantage: Fast and easy.
-
Disadvantage: May not remove all interferences (e.g., phospholipids), which can cause ion suppression in LC-MS.
-
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique has been shown to be effective for reducing matrix interferences for urea in complex sample types.[2]
-
Procedure: Involves adding a high concentration of salt to an aqueous/organic mixture to force the separation of the two layers, partitioning the analyte of interest into the organic layer while many matrix components remain in the aqueous layer.
-
-
Urea Removal for GC-MS: When using Gas Chromatography-Mass Spectrometry (GC-MS), the high concentration of urea in samples like urine can interfere with the analysis of other metabolites.[17]
-
Procedure: Enzymatic removal using urease is a standard protocol. The sample is treated with a urease solution to break down urea into ammonia (B1221849) and carbon dioxide before derivatization and analysis.[17]
-
Comparison of Sample Preparation Methods for Plasma
| Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent.[16] | Fast, simple, inexpensive. | May leave phospholipids (B1166683) and other interferences in the extract.[13] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Provides a cleaner extract than PPT. | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Highly selective, provides very clean extracts. | Most complex and expensive, requires method development. |
Q4: My analyte is not volatile enough for Gas Chromatography (GC) analysis. What should I do?
A4: this compound, like urea, is a polar, non-volatile compound, making it unsuitable for direct GC analysis. Chemical derivatization is required to increase its volatility.
Common Derivatization Strategies:
-
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with less polar, more volatile silyl (B83357) groups.[18]
-
Reaction with Acetal Compounds: Urea can be reacted with malonaldehyde bis(dimethyl acetal) (MDBMA) to form 2-hydroxypyrimidine, a more volatile derivative suitable for GC or LC-MS analysis.[19]
Key Experimental Protocols
Protocol 1: Sample Preparation of Plasma by Protein Precipitation
This protocol is a standard method for preparing plasma samples prior to LC-MS analysis.[14][15]
-
Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike Internal Standard (IS): Add the appropriate volume of a stock solution of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-urea) for accurate quantification.[2]
-
Precipitate Proteins: Add 400 µL of ice-cold (-20°C) acetonitrile to the tube (a 4:1 ratio of solvent to plasma).
-
Vortex: Cap the tube and vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporate and Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile).
-
Analyze: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.
References
- 1. ovid.com [ovid.com]
- 2. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. nestgrp.com [nestgrp.com]
- 6. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. diva-portal.org [diva-portal.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]
- 19. academic.oup.com [academic.oup.com]
methods for increasing the purity of synthesized acetylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized acetylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can arise from unreacted starting materials, such as urea (B33335) and acetic anhydride, or from side reactions. Potential byproducts include dithis compound and other related compounds.[1][] Residual solvents from the reaction or initial work-up are also common impurities that need to be removed.[3]
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity.[4]
-
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound, especially for removing small amounts of soluble impurities.[5][6]
-
Silica (B1680970) Gel Column Chromatography is a highly effective technique for separating complex mixtures or when impurities have polarities very similar to this compound, allowing for very high purity to be achieved.[4][7]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and monitor the progress of purification.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of this compound and helps detect and identify structural impurities.[3][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and lower the melting point.[3][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.[3]
Troubleshooting Guide
Issue 1: this compound fails to crystallize during recrystallization.
-
Potential Cause: The concentration of this compound in the solution is too low (too much solvent was added), or the solution was cooled too rapidly. Significant impurities may also inhibit crystallization.[5]
-
Recommended Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[10]
-
Add a "seed crystal" of pure this compound to the solution, if available.[3]
-
If the solution is too dilute, gently heat it to evaporate some of the solvent and re-cool slowly.[11]
-
If impurities are the issue, attempt to purify a small portion via column chromatography to obtain pure seed crystals or consider chromatography for the entire batch.[3]
-
Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath.[5]
-
Issue 2: The yield of pure this compound is very low after recrystallization.
-
Potential Cause: Too much solvent was used during dissolution or washing, or the solution was not cooled sufficiently to maximize crystal formation.[5][10]
-
Recommended Solution:
-
Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[5]
-
After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[6][10]
-
Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 5-10 minutes) after reaching room temperature to maximize precipitation.[5]
-
Issue 3: Impurities are still present after recrystallization.
-
Potential Cause: The chosen recrystallization solvent may not be optimal, leading to co-crystallization of impurities. The impurity may have very similar solubility characteristics to this compound in that solvent.[12]
-
Recommended Solution:
-
Perform solubility tests to find a more suitable solvent or solvent system (e.g., a mixed solvent system like ethanol/water).[3][10] A good solvent is one in which this compound is highly soluble when hot and poorly soluble when cold, while the impurity is either highly soluble or insoluble at all temperatures.[10]
-
If a single recrystallization is insufficient, a second recrystallization may be necessary.
-
For persistent impurities, purification by silica gel column chromatography is recommended as it separates compounds based on differences in polarity rather than just solubility.[4]
-
Data Presentation
The following table provides illustrative data comparing the effectiveness of recrystallization and silica gel column chromatography for purifying a urea derivative. Actual results for this compound may vary depending on the initial purity and specific experimental conditions.
| Purification Method | Initial Purity | Final Purity | Yield (%) | Solvent Consumption (mL/g crude) | Relative Time |
| Recrystallization | ~85% | >98% | 75-85% | 15-25 | Low |
| Silica Gel Chromatography | ~85% | >99.5% | 65-75% | 150-200 | High |
| (Note: Data is representative for a generic urea derivative and serves for comparison purposes.[4]) |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol outlines the standard procedure for purifying solid this compound.
-
Solvent Selection: Determine a suitable solvent or solvent system (e.g., ethanol/water). This compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[6] Add the solvent in small portions, allowing time for dissolution after each addition, to avoid using an excess.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath for at least 10-15 minutes to maximize crystal formation.[5]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to initiate drying.[13] Then, transfer the crystals to a watch glass or drying dish and dry them completely, preferably in a vacuum oven, to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound using a silica gel column.
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (mobile phase) that provides good separation between this compound and its impurities. A typical system might be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).[4][7]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle. Add another layer of sand on top of the silica bed.
-
Wash the column with the mobile phase until the bed is stable.[4]
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed using a pipette.[4]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased during the run (gradient elution) if necessary to elute all compounds.[4]
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain the pure this compound.[4]
-
Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid this compound.
-
Drying: Dry the solid under high vacuum to remove any final traces of solvent.[4]
Visualizations
Caption: General workflow for this compound purification.
Caption: Step-by-step recrystallization process.
Caption: Workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identity determination and purity testing [chemcon.com]
- 9. moravek.com [moravek.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. DSpace [cora.ucc.ie]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing Acetylurea for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for stabilizing acetylurea for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of key processes to assist in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from white to off-white, clumping) | Moisture absorption, leading to hydrolysis. | 1. Store this compound in a tightly sealed container with a desiccant. 2. Handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). 3. If clumping is observed, gently break up the aggregates before use, but consider that some degradation may have already occurred. |
| Decreased purity or appearance of new peaks in HPLC analysis over time | Chemical degradation due to hydrolysis, oxidation, thermolysis, or photolysis. | 1. Review storage conditions. Ensure the compound is stored in a cool (2-8°C), dark, and dry place.[1] 2. For long-term storage, consider storing at -20°C in an inert atmosphere (e.g., under argon or nitrogen). 3. Protect from light by using amber vials or storing in a light-blocking container. 4. If in solution, prepare fresh solutions before each experiment and assess solution stability. |
| Inconsistent experimental results | Degradation of this compound stock solutions. | 1. Prepare fresh stock solutions for each experiment. 2. If solutions must be stored, conduct a solution stability study to determine optimal storage conditions (temperature, pH, solvent) and duration. 3. Filter stock solutions before use to remove any precipitated degradation products. |
| Precipitate formation in aqueous solutions | Poor solubility or degradation product precipitation. | 1. Ensure the concentration of this compound is within its solubility limit in the chosen solvent. 2. Consider using a co-solvent system if solubility is an issue. 3. If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of urea (B33335) and acylurea compounds, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The this compound molecule can be cleaved by water, especially under acidic or basic conditions, to yield acetic acid and urea. The urea can further degrade to ammonia (B1221849) and carbon dioxide.
-
Thermolysis: Exposure to high temperatures can cause decomposition of this compound.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.
-
Oxidation: While less common for the urea moiety itself, oxidative conditions could potentially affect the molecule.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend:
-
Temperature: 2-8°C for short to medium-term storage. For long-term storage, -20°C is advisable.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize contact with moisture and oxygen.
-
Light: Protect from light by using amber-colored vials or storing the container in a dark place.
Q3: How can I stabilize this compound in an aqueous solution?
A3: The stability of this compound in aqueous solutions is significantly influenced by pH. For urea, a related compound, stability is greatest in the pH range of 4-8.[2] To stabilize this compound solutions:
-
Buffering: Use a buffered solution to maintain a pH within the optimal stability range (e.g., pH 6-7). Lactate or phosphate (B84403) buffers can be considered.[2]
-
Temperature: Store aqueous solutions at 2-8°C and avoid repeated freeze-thaw cycles.
-
Antioxidants: If oxidative degradation is a concern, consider adding antioxidants such as ascorbic acid or sodium sulfite.
-
Concentration: Higher concentrations of urea have been shown to have a decreased rate of degradation over time, suggesting a potential protective effect at higher concentrations.[2]
Q4: What analytical methods are suitable for monitoring this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from all potential degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products, aiding in their structural elucidation.
-
UV-Vis Spectroscopy: Can be used for a quick estimation of concentration if there is no significant overlap in the absorption spectra of this compound and its degradants.
Quantitative Stability Data (Illustrative Example)
Table 1: Degradation Rate Constants (k) and Half-life (t½) of N-acetylneuraminic acid at Different pH Values and Temperatures. [3]
| Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 60 | 2.0 | 0.0095 | 72.96 |
| 70 | 2.0 | 0.023 | 30.13 |
| 80 | 2.0 | 0.052 | 13.33 |
| 90 | 2.0 | 0.125 | 5.54 |
| 60 | 12.0 | 0.18 | 3.85 |
| 70 | 12.0 | 0.32 | 2.17 |
| 80 | 12.0 | 0.54 | 1.28 |
| 90 | 12.0 | 0.74 | 0.93 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C).
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and place it in the oven.
-
Analyze samples at various time points (e.g., 0, 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples (covered in aluminum foil) under the same conditions but protected from light.
-
Analyze the exposed and control samples after the exposure period.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Use a gradient elution to ensure separation of both polar and non-polar compounds. A typical starting gradient could be 5% B, ramping to 95% B over 20 minutes.
-
-
Detection: Use a UV detector at a wavelength where this compound shows maximum absorbance (this should be determined by running a UV scan).
-
Method Validation:
-
Inject samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Potential Hydrolytic Degradation Pathway of this compound.
Caption: Workflow for this compound Stability Assessment and Stabilization.
References
overcoming challenges in scaling up acetylurea production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of acetylurea production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis of this compound derivatives involves the acylation of urea (B33335) with an acetylating agent. For scaling up, the reaction of urea with acetic anhydride (B1165640) is a common and economically viable route. Another approach involves the reaction with acetyl chloride, which is highly reactive but may present challenges with HCl byproduct management at scale.
Q2: What are the primary sources of impurities when scaling up this compound production?
A2: Impurities in this compound synthesis can originate from several sources, which become more critical during scale-up. These include:
-
Unreacted Starting Materials: Residual urea or acetic anhydride in the final product.
-
Side Reaction Products: Formation of dithis compound from the reaction of a second molecule of the acetylating agent with this compound.
-
Hydrolysis Products: Acetic acid can be present due to the hydrolysis of acetic anhydride.
-
Degradation Products: At elevated temperatures, urea can decompose to form byproducts like biuret (B89757) and cyanuric acid.[1][2]
Q3: How does heat transfer affect the reaction at a larger scale?
A3: The acylation of urea is an exothermic reaction. At a laboratory scale, heat dissipation is generally manageable. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat removal more challenging.[3] Inadequate heat transfer can lead to temperature gradients within the reactor, promoting the formation of degradation products and reducing the overall yield and purity of this compound.[3]
Q4: What are the key safety considerations for large-scale this compound production?
A4: Key safety considerations include:
-
Handling of Raw Materials: Acetic anhydride and acetyl chloride are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reaction Control: The potential for a runaway reaction due to poor heat management is a significant hazard.[4] A robust cooling system and monitoring of the reaction temperature are crucial.
-
Byproduct Handling: The handling and neutralization of any acidic byproducts must be carefully managed.
-
Dust Explosion: this compound in its solid, powdered form may pose a dust explosion hazard, requiring appropriate handling and equipment grounding.
Q5: How can the purity of this compound be improved during scale-up?
A5: Improving purity at scale involves several strategies:
-
Optimizing Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can minimize the formation of byproducts.
-
Purification Techniques: Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical for achieving high purity and yield.
-
Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or moderately increase the reaction temperature. - Ensure efficient mixing to improve contact between reactants. |
| Incorrect stoichiometry. | - Carefully control the molar ratio of urea to the acetylating agent. A slight excess of the acetylating agent may be used, but a large excess can lead to byproduct formation. | |
| Product loss during workup and purification. | - Optimize the purification process, such as selecting a more suitable recrystallization solvent or minimizing transfer losses. | |
| Presence of Unreacted Urea | Insufficient reaction time or temperature. | - Increase the reaction time or temperature, while monitoring for byproduct formation. |
| Poor mixing of reactants. | - Ensure efficient and vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Formation of Dithis compound | Excess of acetylating agent. | - Use a controlled addition of the acetylating agent to the reaction mixture containing urea. - Maintain a lower reaction temperature to favor mono-acetylation. |
| Discoloration of the Reaction Mixture | Decomposition of starting materials or product. | - Lower the reaction temperature. - Ensure the reaction is not exposed to light if found to be light-sensitive. - Purify starting materials if they are suspected to contain impurities that catalyze decomposition. |
| Difficulty in Product Isolation/Purification | Presence of multiple, closely related byproducts. | - Optimize the reaction conditions to minimize byproduct formation. - Employ a more efficient purification technique, such as column chromatography with a carefully selected solvent system, though this may be less practical at a very large scale. - Recrystallization from an appropriate solvent is often effective. |
Quantitative Data
Due to the proprietary nature of industrial chemical processes, detailed quantitative data for the scale-up of this compound production is not widely published. The following table provides representative data for a laboratory-scale synthesis and highlights key considerations for scaling up.
| Parameter | Laboratory Scale (Representative) | Scale-Up Considerations & Challenges |
| Reactants | Urea, Acetic Anhydride | Sourcing of bulk, high-purity raw materials. |
| Molar Ratio (Urea:Acetic Anhydride) | 1 : 1.05 | Precise dosing and mixing at a large scale to maintain the desired ratio throughout the reactor. |
| Solvent | Acetic Acid (or solvent-free) | Solvent recovery and recycling become critical for cost-effectiveness and environmental compliance. |
| Temperature | 80-100°C | Efficient heat removal is crucial to prevent overheating and byproduct formation. Reactor design and cooling capacity are key. |
| Reaction Time | 2-4 hours | May need to be adjusted based on mass transfer limitations and reactor efficiency at scale. |
| Yield | 85-95% | Maintaining high yields can be challenging due to less ideal mixing and heat transfer. |
| Key Impurities | Unreacted urea, Dithis compound, Acetic acid | Impurity profile may change with scale due to localized temperature variations and longer residence times. |
| Purification Method | Recrystallization from ethanol/water | Crystallization process needs to be carefully controlled to achieve consistent particle size and purity. Filtration and drying equipment must be appropriately sized. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol describes a representative batch process for the pilot-scale production of this compound.
1. Safety Precautions:
-
Conduct a thorough hazard and operability (HAZOP) study before commencing.[4][5]
-
All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats.
-
Work in a well-ventilated area.
-
Ensure emergency-stop procedures and access to safety showers and eyewash stations are in place.
2. Equipment:
-
100 L glass-lined reactor with a jacket for heating and cooling, equipped with a mechanical stirrer, thermocouple, and a reflux condenser.
-
Addition funnel or pump for controlled addition of liquid reactant.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying the final product.
3. Reaction Procedure:
-
Charge the reactor with 10 kg of urea and 20 L of glacial acetic acid.
-
Begin stirring to suspend the urea.
-
Heat the mixture to 80°C using the reactor jacket.
-
Slowly add 17 kg (1.05 molar equivalents) of acetic anhydride to the reactor over a period of 1-2 hours. Monitor the temperature closely and adjust the addition rate or cooling to maintain the temperature between 80-90°C.
-
After the addition is complete, maintain the reaction mixture at 90°C for an additional 2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm the consumption of urea.
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
The product will precipitate out of the solution.
-
Filter the solid product using the filtration unit.
-
Wash the filter cake with 10 L of cold water to remove residual acetic acid and unreacted urea.
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
4. Scale-Up Considerations:
-
Heat Management: The exothermic nature of the reaction requires a reactor with sufficient cooling capacity to prevent temperature overshoots.
-
Mass Transfer: Efficient agitation is critical to ensure good mixing of the solid urea and liquid reactants. The impeller design and stirring speed may need to be optimized.
-
Material Handling: The safe and efficient handling of large quantities of raw materials and the final product needs to be planned.
-
Downstream Processing: The filtration and drying steps need to be scaled appropriately to handle the larger volume of product.
Visualizations
Troubleshooting Workflow for Low this compound Yield
References
Acetylurea in Animal Models: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the dosage and administration of acetylurea in animal models. The following question-and-answer formatted guides address common issues to facilitate smoother, more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential research applications?
This compound is a derivative of urea (B33335). While specific research on this compound is not extensively documented in readily available literature, urea and its derivatives are of interest in biomedical research. For instance, some urea-based small molecules have been evaluated for their anti-aggregation activity against proteins like alpha-synuclein (B15492655) and tau, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3] This suggests that this compound could potentially be explored in similar therapeutic contexts.
Q2: How should I prepare an this compound solution for administration?
Proper preparation of an injectable substance is critical to ensure animal safety and experimental validity. All substances administered parenterally must be sterile and have a pH close to physiological levels (7.4).[4][5]
General Preparation Protocol:
-
Calculate: Determine the required weight of this compound to achieve the desired concentration and volume.
-
Dissolve: Use a sterile, pH-balanced, and isotonic diluent such as 0.9% Sodium Chloride or sterile water for injection whenever possible.[4]
-
Adjust pH: If necessary, adjust the solution's pH to be as close to 7.4 as possible.[4]
-
Ensure Solubility: The formulation should be a clear solution with no visible particles.
-
Sterilize: Filter the final solution through a 0.2 µm sterile filter into a sterile container, such as a glass vial with a rubber closure.[4]
-
Inspect: Before administration, visually inspect the solution for any signs of contamination like cloudiness, precipitation, or color change.[4]
Q3: What are the common routes of administration for this compound in rodent models?
The choice of administration route depends on the experimental goals, the required speed of onset, and the physicochemical properties of the compound. Common routes for rodents include:
-
Oral (PO): Administered via gavage, this route mimics human oral intake but can be influenced by gastrointestinal contents.[6][7] It is preferred when precise dosing is necessary.[7]
-
Intraperitoneal (IP): Involves injecting into the peritoneal cavity, allowing for rapid absorption. Injections should be made in the lower right abdominal quadrant to avoid internal organs.[5][6] Rodents generally tolerate repeated daily IP dosing for up to a month.[8][9]
-
Intravenous (IV): Injected directly into a vein (e.g., lateral tail vein in mice and rats), providing immediate systemic circulation and 100% bioavailability.[6]
-
Subcutaneous (SC): Injected into the loose skin, often on the back of the neck. This route provides a slower rate of absorption compared to other parenteral routes.[9][10]
Q4: What are the recommended injection volumes and needle sizes for mice and rats?
Adhering to established guidelines for injection volumes and needle gauges is crucial to minimize animal discomfort and tissue injury. The appropriate site, volume, and needle size should be selected for all injections.[7]
| Species | Route | Max Volume (mL/kg) | Recommended Volume (mL/kg) | Needle Gauge |
| Mouse | PO | - | 10 | 20-22G (gavage) |
| IP | 20 | 10 | 23-25G | |
| IV | 10 | 5 | 25-27G | |
| SC | 20 | 10 | 25-27G | |
| Rat | PO | - | 10 | 18-20G (gavage) |
| IP | 20 | 10 | 21-23G | |
| IV | 10 | 5 | 23-25G | |
| SC | 10 | 5 | 23-25G | |
| Data compiled from multiple sources.[7][8][10] |
Troubleshooting Guide
Problem: Poor solubility of this compound in the desired vehicle.
-
Solution:
-
Vehicle Screening: Test a panel of biocompatible solvents (e.g., saline, PBS, water with a small percentage of DMSO or PEG).
-
pH Adjustment: Check if altering the pH of the solution improves solubility. Ensure the final pH is within a physiologically tolerable range (typically 6.8-7.2 for injections).[5]
-
Sonication: Use a bath sonicator to gently aid dissolution. Avoid overheating, which could degrade the compound.
-
Problem: Animals show signs of distress (e.g., vocalization, agitation) during or after injection.
-
Solution:
-
Refine Technique: Ensure personnel are properly trained in animal handling and injection procedures. For subcutaneous injections, "tenting" the skin can prevent accidental intramuscular administration.[8]
-
Check Volume and Rate: Administer the substance slowly and ensure the injection volume does not exceed the recommended limits for the chosen route (see table above).
-
Vehicle Control: Administer the vehicle alone to a control group to determine if the distress is caused by the vehicle itself (e.g., due to pH or osmolarity) rather than the this compound.
-
Formulation Irritation: An irritating substance administered via IP injection can cause peritonitis.[5][9] If irritation is suspected, consider an alternative route or reformulation.
-
Problem: Inconsistent or unexpected experimental results.
-
Solution:
-
Dose Accuracy: Verify all dose calculations and ensure the dosing solution is homogenous. For oral administration, use gavage for precise dosing rather than mixing with food or water.[7]
-
Route of Administration: Bioavailability can vary significantly between routes. An oral dose may have variable absorption; consider an IP or IV route for more consistent systemic exposure.[11]
-
Pharmacokinetics: The half-life of the compound may be shorter or longer than expected. Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing schedule.
-
Animal Strain/Sex: The metabolic response to a compound can differ between animal strains, sexes, and ages.[12][13] Ensure these variables are consistent throughout the study.
-
Experimental Protocols & Methodologies
Protocol 1: Pilot Dose-Finding (Dose Escalation) Study
A dose escalation study is essential for a novel or under-researched compound like this compound to determine the maximum tolerated dose (MTD).
-
Animal Selection: Use a small cohort of healthy animals (e.g., 3-5 mice per group) of the same strain, sex, and age.
-
Group Assignment: Assign animals to several groups: a vehicle control group and at least 3-4 dose escalation groups (e.g., low, medium, high).
-
Administration: Administer a single dose of this compound via the intended experimental route.
-
Monitoring: Observe animals closely for the first few hours and then daily for 7-14 days. Record clinical signs of toxicity, changes in body weight, food/water intake, and any behavioral abnormalities.
-
Endpoint Analysis: At the end of the observation period, collect blood for basic serum chemistry and perform a gross necropsy to look for organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
| Study Phase | Example Dose (mg/kg) | Key Observations |
| Vehicle Control | 0 (Saline) | Establish baseline behavior and physiology. |
| Dose Group 1 | 10 | Monitor for any adverse effects at a low dose. |
| Dose Group 2 | 50 | Assess for dose-dependent changes. |
| Dose Group 3 | 100 | Identify potential onset of toxicity. |
| Dose Group 4 | 200 | Determine MTD or dose-limiting toxicity. |
Visualizations: Workflows and Logic Diagrams
Caption: A standard workflow for preparing and administering this compound in animal studies.
References
- 1. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. youtube.com [youtube.com]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in acetylurea reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation during acetylurea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-acylureas, and what are the typical starting materials?
A1: A prevalent method for synthesizing N-acylureas involves the acylation of urea (B33335) or a substituted urea with an acylating agent. A common laboratory-scale synthesis uses this compound and an acid chloride (e.g., 2-phenylbutyryl chloride).[1] The primary starting materials are the carboxylic acid, which is often converted to its more reactive acid chloride derivative, and this compound.[1] Other methods include the reaction of carboxylic acids with carbodiimides in the presence of a urea source.[2]
Q2: What are the primary sources of impurities and by-products in this compound reactions?
A2: Impurities can arise from several sources during the synthesis process:[1]
-
Starting Materials: Impurities already present in the this compound or the acylating agent.
-
Side Reactions: Unintended reactions, such as the formation of diacylated urea or hydrolysis of the acid chloride.[1]
-
Incomplete Reaction: Presence of unreacted starting materials in the final product.[1]
-
Degradation: Decomposition of starting materials, intermediates, or the final product, often due to excessive heat.[1]
-
Coupling Reagents: If carbodiimide (B86325) coupling agents (e.g., DCC, EDC) are used, the corresponding urea by-products (e.g., dicyclohexylurea) are a major impurity.[3]
-
Residual Solvents: Solvents used during the reaction or purification that are not fully removed.[1]
Q3: Which analytical techniques are recommended for monitoring reaction progress and identifying by-products?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the consumption of reactants and the formation of the product in real-time.[1][4] For structural confirmation of the final product and identification of unknown by-products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on identifying the cause and providing a solution.
Issue 1: Significant amount of diacylated urea by-product is observed.
-
Likely Cause: The desired mono-acylated product reacts with a second molecule of the acylating agent. This is more likely to occur at higher temperatures or with a large excess of the acylating agent.[1]
-
Solution:
-
Controlled Reagent Addition: Add the acid chloride solution slowly (dropwise) to the this compound mixture.
-
Temperature Management: Maintain a lower reaction temperature (e.g., using an ice bath) to favor mono-acylation.[1]
-
Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the acylating agent.
-
Issue 2: The final product is contaminated with unreacted this compound.
-
Likely Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, poor mixing, or low temperature.[1]
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC and allow it to stir for a longer duration if starting material is still present.[1]
-
Improve Mixing: Ensure vigorous and efficient stirring throughout the reaction.
-
Adjust Stoichiometry: Consider using a slight excess (e.g., 1.05-1.1 equivalents) of the acid chloride to ensure full conversion of the this compound.[1]
-
Temperature Adjustment: While high temperatures can cause degradation, a slight, controlled increase in temperature may be necessary to drive the reaction to completion.[1]
-
Issue 3: Presence of the starting carboxylic acid in the purified product.
-
Likely Cause: The acid chloride starting material has hydrolyzed due to the presence of water in the reaction.[1]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
Purification: During workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, to remove the acidic impurity.[1]
-
Issue 4: The reaction mixture or product is discolored.
-
Likely Cause: Decomposition of starting materials or the product, often caused by excessively high reaction temperatures.[1] Some compounds may also be light-sensitive.
-
Solution:
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Protect from Light: If the materials are known to be light-sensitive, wrap the reaction flask in aluminum foil.[1]
-
Purification: Attempt to remove colored impurities via recrystallization or column chromatography.[1]
-
Data Presentation
Table 1: Effect of Reaction Parameters on By-Product Formation
| Parameter | Adjustment | Desired Outcome | Potential Negative Impact |
| Temperature | Decrease | Reduces diacylation & degradation[1] | May slow reaction rate / lead to incomplete reaction[6] |
| Increase | Drives reaction to completion | Increases risk of diacylation & degradation[1] | |
| Acylating Agent Stoichiometry | Slight Excess (1.05-1.1 eq) | Reduces unreacted this compound[1] | Higher excess increases diacylation risk |
| 1.0 eq or less | Minimizes diacylation | May result in incomplete reaction | |
| Rate of Addition | Slow / Dropwise | Minimizes diacylation by keeping instantaneous concentration low[1] | May significantly increase total reaction time |
| Solvent | Use Anhydrous Solvent | Prevents hydrolysis of acid chloride[1] | None |
| Base | Use Inorganic Base | Avoids side reactions with potential isocyanate intermediates[6] | May have solubility issues in organic solvents |
Experimental Protocols
Protocol 1: General Synthesis of an N-Acylurea via Acylation
This protocol describes a general method for the acylation of this compound with an acid chloride.
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of the acid chloride (1.05 equivalents) in the same anhydrous solvent to the cooled this compound solution with vigorous stirring.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.[1] Monitor the reaction progress periodically using TLC or HPLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while stirring.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.[1]
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography.[1][7]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[7]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or freezer to maximize crystal formation.[7]
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Drying: Allow the crystals to air-dry or dry them in a vacuum oven to remove all residual solvent.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Common By-products.
Caption: Formation of Desired Product vs. Diacylated By-product.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Hydroxyurea: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Acetylurea and Other Urea Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of acetylurea alongside other key urea (B33335) derivatives—hydroxyurea (B1673989), methylurea (B154334), and phenylurea. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of their physicochemical properties, biological activities, and toxicological profiles, supported by experimental data and protocols.
Comparative Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in biological systems. The following table summarizes the key physicochemical properties of this compound and its counterparts.
| Property | This compound | Hydroxyurea | Methylurea | Phenylurea |
| Molecular Formula | C₃H₆N₂O₂[1][2] | CH₄N₂O₂[3] | C₂H₆N₂O[4][5] | C₇H₈N₂O[6][7] |
| Molar Mass | 102.09 g/mol [1][2] | 76.06 g/mol [3] | 74.08 g/mol [4][5] | 136.15 g/mol [7] |
| Melting Point | 216-218 °C[1] | 133-136 °C[8] | ~101.5 °C[4] | 147 °C (decomposition)[6] |
| Water Solubility | 13 g/L (15 °C)[1][9] | Highly soluble[3] | Highly soluble (1000 g/L at 20 °C)[10] | Slightly soluble[7] |
| Appearance | White to off-white solid[1] | White to off-white crystalline powder[3] | White crystalline solid[4][10] | Colorless needle-like crystals or off-white powder[6] |
| LogP | -0.7[2] | -1.8 | -1.4[5] | 0.8[11] |
Biological Activity and Applications
Urea derivatives exhibit a wide spectrum of biological activities, ranging from therapeutic agents to herbicides. Their functionality is largely determined by the substituent group attached to the core urea structure.
-
This compound : this compound itself is primarily recognized as a versatile intermediate in organic synthesis for producing more complex pharmaceuticals and agrochemicals.[12] Acyl-urea containing compounds have been investigated for anticonvulsant properties.[13] The broader class of acyl ureas shows promise in cancer therapeutics by selectively inhibiting key molecular targets involved in tumor growth, such as EGFR, ALK, and HER2.[14]
-
Hydroxyurea : As an antineoplastic agent, hydroxyurea is a cornerstone in the treatment of myeloproliferative disorders, such as chronic myeloid leukemia, and certain cancers.[15][16] It functions by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis, thereby arresting cells in the S-phase of the cell cycle.[15][17] Hydroxyurea is also a primary treatment for sickle cell disease, where it works by increasing the production of fetal hemoglobin (HbF).[17]
-
Methylurea : The biological application of methylurea is predominantly in agriculture, where it serves as a nitrogen source in some fertilizer formulations.[4] It is also used as a chemical intermediate.[10] While methylurea itself has limited direct pharmacological applications, its derivative, N-nitroso-N-methylurea (NMU), is a potent carcinogen and mutagen used extensively in experimental cancer research to induce tumors in animal models.[18][19][20]
-
Phenylurea : Phenylurea and its derivatives are widely used as herbicides in agriculture, controlling weed growth by inhibiting photosynthesis.[6][7][21] In the realm of medicine, substituted phenylureas are a significant class of anticancer agents. They often function as kinase inhibitors, interfering with signaling pathways that regulate cell proliferation and survival.
Comparative Toxicity Profile
The toxicity of urea derivatives varies significantly, a critical consideration for their application in medicine and agriculture.
| Derivative | Key Toxicity Observations |
| This compound | Generally considered to have low toxicity.[12] GHS hazard statements indicate it may cause skin, eye, and respiratory irritation.[2] |
| Hydroxyurea | An extremely toxic drug with a low therapeutic index.[16] Major side effects include myelosuppression (anemia, leukopenia, thrombocytopenia), which is reversible upon discontinuation.[16] Long-term use is associated with skin ulcers and an increased risk of skin cancer.[16] It is also a known teratogen. |
| Methylurea | May be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation.[22][23] It is classified with a possible risk of irreversible effects and has been shown to be mutagenic in some assays.[23][24] Its derivative, N-nitroso-N-methylurea, is a potent carcinogen.[18][20] |
| Phenylurea | Can be toxic to humans and animals upon ingestion or inhalation, potentially causing respiratory, digestive, and nervous system issues.[7] The toxicity of its various derivatives, particularly those used as herbicides like diuron, is a subject of environmental concern, with some degradation products showing higher toxicity than the parent compound.[25] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is crucial for drug development and mechanistic studies.
Hydroxyurea's Mechanism of Action
Hydroxyurea's primary mechanism involves the inhibition of ribonucleotide reductase (RNR), an enzyme essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[18][21] This depletion of deoxyribonucleotides stalls DNA replication, leading to cell cycle arrest in the S-phase.[17] In sickle cell disease, hydroxyurea's benefits are linked to its in vivo metabolism to nitric oxide (NO), which activates soluble guanylyl cyclase (sGC), leading to increased fetal hemoglobin (HbF) production.
References
- 1. This compound [chembk.com]
- 2. This compound | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Methylurea | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylurea | 64-10-8 [chemicalbook.com]
- 7. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Page loading... [wap.guidechem.com]
- 10. Methylurea | 598-50-5 [chemicalbook.com]
- 11. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 591-07-1: this compound | CymitQuimica [cymitquimica.com]
- 13. EP2185505A2 - Acyl-urea derivatives and uses thereof - Google Patents [patents.google.com]
- 14. Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxyurea | 127-07-1 [chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. cdnisotopes.com [cdnisotopes.com]
- 23. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Targets of Acetylurea Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the biological targets of acetylurea compounds, a class of molecules with broad therapeutic potential. Understanding the specific molecular interactions of these compounds is crucial for advancing their development from promising hits to clinical candidates. This document outlines key biological targets of this compound derivatives, compares experimental techniques for target validation, and provides detailed protocols for cited assays.
Key Biological Targets of this compound Compounds
This compound and its derivatives have been shown to interact with a variety of important biological targets implicated in diseases such as cancer. Acylureas have demonstrated selective inhibition of key molecular targets associated with cancer progression, including EGFR, ALK, HER2, and the Wnt/β-catenin signaling pathway.[1]
-
Receptor Tyrosine Kinases (RTKs): Several members of the this compound class have been identified as inhibitors of RTKs, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or amplification of HER2 is a driving factor in certain types of breast and gastric cancers.
-
-
Tubulin: This protein is the building block of microtubules, which are essential components of the cytoskeleton involved in cell division. Compounds that interfere with tubulin polymerization are potent anti-cancer agents. Certain benzoylphenylurea (B10832687) derivatives have been shown to inhibit tubulin assembly.[2]
-
Wnt/β-catenin Signaling Pathway: This pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to multiple cancers.
Comparative Analysis of Target Validation Methods
Validating the direct molecular target of a small molecule is a critical step in drug discovery. Several experimental techniques can be employed for this purpose. The choice of method often depends on the nature of the compound-target interaction and the available resources.
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography | A derivative of the this compound compound is immobilized on a solid support. A cell lysate is passed through this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry. | - Enables identification of direct binding partners. - Can be used to discover novel targets. | - Requires chemical modification of the compound, which may alter its binding properties. - Can be prone to identifying non-specific binders. |
| Cellular Thermal Shift Assay (CETSA) | This method is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified.[3][4] | - Allows for the assessment of target engagement in a cellular and in vivo context.[3] - Does not require modification of the compound. | - Not all ligand binding events result in a significant change in thermal stability.[3] - Can be less sensitive for weakly binding compounds. |
| Biochemical Suppression | The inhibitory effect of the this compound compound on a biological process is rescued by the addition of a purified, active form of the suspected target protein. | - Provides functional evidence of target engagement. - Can help to confirm the mechanism of action. | - Requires a purified and active form of the target protein. - May not be suitable for all targets or cellular pathways. |
| Enzymatic/Biochemical Assays | The direct effect of the this compound compound on the activity of a purified enzyme or protein is measured. | - Provides quantitative data on the potency of the inhibitor (e.g., IC50 value). - Allows for detailed kinetic studies. | - Requires a purified and active form of the target protein. - Does not confirm target engagement in a cellular context. |
Quantitative Data Comparison
The following tables provide a comparative overview of the inhibitory activities of representative compounds against their respective targets. It is important to note that direct, side-by-side comparisons of this compound compounds with other inhibitors in the same study are limited in the publicly available literature. The data presented here is a compilation from various sources to provide a contextual framework.
EGFR Kinase Inhibition
| Compound | Class | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Reference |
| Gefitinib | Anilinoquinazoline | 37 | >1000 | >1000 | [5] |
| Osimertinib | Pyrimidine | ~200-500 | ~1 | ~15 | [6] |
| Compound 5b | Pyrrolo[3,2-d]pyrimidine | 30.1 | - | 12.8 | [7] |
Note: The lack of a specific this compound-based EGFR inhibitor with publicly available and independently validated IC50 data prevents a direct comparison in this table.
HER2 Kinase Inhibition
| Compound | Class | HER2 IC50 (nM) | Reference |
| Sapitinib (AZD8931) | Quinazoline (B50416) | 3 | [5] |
| Canertinib (CI-1033) | Anilinoquinazoline | 9.0 | [5] |
| AZD6738 | ATR Inhibitor | <1000 (in 9 of 13 cell lines) | [8] |
Tubulin Polymerization Inhibition
| Compound | Class | Tubulin Polymerization IC50 (µM) | Reference |
| Combretastatin A-4 | Stilbene | 0.92 | [9] |
| Colchicine | Alkaloid | 2.52 | [9] |
| Benzoylphenylurea sulfur analogue 6n | Benzoylphenylurea | 2.1 | [2] |
| 3-Bromopropionylamino benzoylurea (B1208200) (JIMB01) | Benzoylurea | ~4 (complete inhibition) | [10] |
| Compound 7a | Thienopyrimidine-Chalcone Hybrid | 1.6 | [9] |
| Compound 25a | Indole-1,2,4-triazole | 2.1 | [9] |
Wnt/β-catenin Pathway Inhibition
| Compound | Class | Assay | IC50 (nM) | Reference |
| Tegavivint | - | Cell viability (HUH6) | 30 | [11] |
| Compound 5g | Thienopyrimidine | TOPFlash | 89% inhibition (not IC50) | [12] |
| Compound 1 | - | TOPFlash | 2000 | [13] |
Note: The diversity of assays and reported metrics for Wnt pathway inhibitors makes direct comparison challenging.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound compound targets.
EGFR Kinase Enzymatic Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.[14][15][16]
Materials:
-
Recombinant human EGFR kinase (Promega, Cat. #V3831)[15]
-
Poly (Glu4, Tyr1) peptide substrate (Promega, Cat. #V3831)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[15]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[16]
-
This compound compound and control inhibitors (e.g., Gefitinib)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compound and control inhibitors in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and the peptide substrate to their final desired concentrations in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a master mix containing the peptide substrate and ATP to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.[17][18]
Materials:
-
Lyophilized tubulin protein (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[19]
-
GTP solution (100 mM stock)
-
This compound compound and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
Temperature-controlled microplate reader
-
96-well, UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a 10X stock of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the this compound compound and control compounds in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the 10X compound dilutions or vehicle control to the wells of a 96-well plate.
-
Prepare the tubulin polymerization mix on ice by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau of polymerization.
-
Calculate the percentage of inhibition or stimulation of polymerization relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This cell-based assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.[20][21][22]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash reporter plasmids (FOPFlash serves as a negative control with mutated TCF/LEF binding sites)[21]
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or purified Wnt3a protein (as a pathway activator)
-
This compound compound and control inhibitors
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours, replace the media with fresh media containing serial dilutions of the this compound compound or control inhibitors.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or purified Wnt3a protein.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Measure both Firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity in Wnt3a-stimulated cells compared to unstimulated cells.
-
Determine the percentage of inhibition of Wnt3a-induced reporter activity for each concentration of the this compound compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
References
- 1. Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 262911 - Inhibition of tubulin polymerization - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of microtubule polymerization by 3-bromopropionylamino benzoylurea (JIMB01), a new cancericidal tubulin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eluciderm patents new Wnt signaling inhibitors as potential wound-healing agents | BioWorld [bioworld.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Tubulin Polymerization Assay [bio-protocol.org]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. jcancer.org [jcancer.org]
- 22. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Acetylurea vs. Thiourea Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anticancer potential of acetylurea and thiourea (B124793) derivatives, supported by experimental data and mechanistic insights.
The quest for novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, urea (B33335) and thiourea derivatives have emerged as privileged structures, capable of interacting with a wide array of biological targets. This guide provides a comparative analysis of this compound (a subset of acylureas) and thiourea derivatives, focusing on their anticancer activity, underlying mechanisms of action, and the structure-activity relationships that govern their potency.
At a Glance: Key Differences in Anticancer Potential
While both this compound and thiourea derivatives exhibit promising anticancer activities, the existing body of research suggests that thiourea analogs often display superior potency. The replacement of the oxygen atom in the urea moiety with a sulfur atom significantly alters the molecule's electronic and hydrogen-bonding properties, which can lead to enhanced interactions with biological targets. Several studies directly comparing analogs have reported lower IC50 values for thiourea derivatives, indicating greater cytotoxicity against cancer cells.[1]
Quantitative Analysis: Cytotoxicity of this compound and Thiourea Derivatives
The following tables summarize the in vitro anticancer activity of various this compound and thiourea derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to facilitate a direct comparison.
Table 1: Anticancer Activity of this compound (Acylurea) Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diaryl urea derivative 6a | A549 (Lung) | 2.566 | Sorafenib | 2.913 |
| Diaryl urea derivative 6a | HT-29 (Colon) | 15.28 | Sorafenib | 14.01 |
| Pyrimidine-aryl urea 4b | SW480 (Colon) | 11.08 | - | - |
| Carnosic acid-urea 14 | HCT116 (Colon) | 9.8 | Cisplatin | >55 |
| Lenalidomide-urea 11 | Caki (Kidney) | 9.88 | - | - |
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenylthiourea-thiazolopyrimidine 5 | HCT-116 (Colon) | 2.29 | Doxorubicin | 2.42 |
| Benzothiazole thiourea 23d | MCF-7 (Breast) | ~0.39 | Cisplatin | ~1.56 |
| Benzothiazole thiourea 23d | HT-29 (Colon) | ~0.39 | Cisplatin | ~1.56 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | Hydroxyurea | 1803 |
| Chiral dipeptide thiourea 11 | A549 (Lung) | 19.2 | - | - |
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of both this compound and thiourea derivatives are often attributed to their ability to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and proliferation.[2][3] Overexpression or mutation of EGFR is common in many cancers.[4][5] Both this compound and thiourea derivatives have been shown to inhibit EGFR signaling.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis.[6][7] Its aberrant activation is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes promoting cell proliferation.[8][9]
Experimental Protocols
The evaluation of the anticancer activity of novel compounds relies on standardized in vitro assays. The following is a generalized protocol for the MTT assay, a colorimetric method widely used to assess cell viability.
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound or thiourea derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WNT and β-Catenin in Cancer: Genes and Therapy | Annual Reviews [annualreviews.org]
- 7. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of acetylurea with structurally and functionally related enzymes. Due to the limited availability of direct cross-reactivity studies on this compound, this guide focuses on enzymes that are plausible targets based on this compound's chemical structure: urease and platelet-activating factor acetylhydrolase (PAF-AH). The information is compiled from existing literature on the substrate specificity and inhibition of these enzymes.
Executive Summary
This compound, a simple derivative of urea (B33335), possesses structural motifs—an amide group and an acetyl group—that suggest potential interactions with specific classes of enzymes. This guide explores the likelihood of cross-reactivity with two such enzyme families:
-
Ureases: These enzymes catalyze the hydrolysis of urea. Given that this compound is a urea derivative, it is a candidate for interaction, either as a substrate or an inhibitor.
-
Platelet-Activating Factor Acetylhydrolases (PAF-AHs): This family of enzymes is known to hydrolyze acetyl groups from various substrates. The acetyl group in this compound makes it a potential substrate or inhibitor for these enzymes.
Data Presentation: Comparative Analysis of Related Inhibitors
While specific data for this compound is lacking, the following table summarizes the inhibitory activities of structurally related urea derivatives against urease. This provides a baseline for understanding how modifications to the urea structure can influence enzyme interaction.
| Compound | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Hydroxyurea | Urease | 100 | Competitive | [1] |
| Thiourea | Urease | 23.00 ± 0.84 | - | [2] |
| Acetohydroxamic acid (AHA) | Urease | ~42 | Competitive | [1] |
| N-(n-butyl)phosphorictriamide (NBPTO) | Urease | 0.0021 | - | [1] |
| Phenylurea-pyridinium hybrid (4f) | Urease | 4.08 - 6.20 | Mixed | [2] |
Note: The absence of this compound in this table highlights the current gap in the literature.
Experimental Protocols
To facilitate direct investigation into the cross-reactivity of this compound, detailed experimental protocols for urease and PAF-AH activity and inhibition assays are provided below.
Urease Activity and Inhibition Assay
This protocol is adapted from established methods for determining urease activity by measuring the production of ammonia (B1221849).
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea solution (Substrate)
-
This compound solution (Test compound)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Nessler's reagent or an ammonia quantification kit
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer to test for inhibition.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed volume of urease solution to each well.
-
Add varying concentrations of the this compound solution to the test wells. For control wells, add an equivalent volume of phosphate buffer.
-
Pre-incubate the enzyme with this compound for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for a set period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of ammonia produced using Nessler's reagent or a commercial kit, reading the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Platelet-Activating Factor Acetylhydrolase (PAF-AH) Activity and Inhibition Assay
This protocol describes a colorimetric method to assess PAF-AH activity and its potential inhibition by this compound.
Materials:
-
PAF-AH (recombinant or purified)
-
PAF or a suitable synthetic substrate (e.g., 2-thio-PAF)
-
This compound solution (Test compound)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.2)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PAF-AH in Tris-HCl buffer.
-
Prepare a stock solution of the PAF substrate.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed volume of PAF-AH solution to each well.
-
Add varying concentrations of the this compound solution to the test wells. For control wells, add an equivalent volume of buffer.
-
Pre-incubate the enzyme with this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the PAF substrate solution to all wells.
-
-
Measurement:
-
Immediately add DTNB solution to all wells. DTNB reacts with the product of the 2-thio-PAF hydrolysis to produce a yellow color.
-
Measure the absorbance at 405-414 nm kinetically over a period of time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the urease assay.
-
Mandatory Visualizations
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for determining the inhibitory effect of a test compound, such as this compound, on enzyme activity.
Caption: General workflow for an enzyme inhibition assay.
Potential Signaling Pathway Interaction
This diagram illustrates a hypothetical scenario where this compound might interfere with a signaling pathway by inhibiting an enzyme. For instance, if PAF-AH is involved in mitigating inflammatory responses by degrading pro-inflammatory lipids, its inhibition by this compound could potentially prolong the inflammatory signal.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with urease and PAF-AH is currently unavailable, its chemical structure suggests that such interactions are plausible. The provided experimental protocols offer a clear path for researchers to investigate these potential cross-reactivities. The generation of quantitative data, such as IC50 or Ki values, will be crucial for objectively assessing the selectivity and potential off-target effects of this compound and its derivatives in drug development and other scientific applications. Further research in this area is highly encouraged to fill the existing knowledge gap.
References
Ensuring Reproducibility in Experimental Results with Acetylurea: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a framework for ensuring the reliability of results when working with acetylurea and its derivatives. It offers a comparative overview, detailed experimental protocols, and visual representations of key biological pathways and workflows to support rigorous scientific investigation.
The Importance of Reproducibility
The inability to reproduce published scientific findings is a significant challenge, leading to wasted time and resources.[1][2] Factors contributing to this issue include a lack of detailed methodologies, the use of uncharacterized reagents, and insufficient experimental design.[1] Adherence to standardized procedures and thorough validation of analytical methods are critical for generating robust and reliable data.[2][3][4][5]
Comparison with Alternatives: The Acylurea Class
This compound belongs to the broader class of acylurea compounds, which have garnered significant attention in therapeutics, particularly in oncology.[6] While direct comparative quantitative data for this compound against specific alternatives is not extensively available in the reviewed literature, a comparison can be made based on the general characteristics of the acylurea class. Acylureas are recognized for their ability to selectively inhibit key molecular targets in cancer progression, such as EGFR, ALK, HER2, and the Wnt/β-catenin signaling pathway.[6] This targeted approach offers the potential for reduced side effects compared to conventional chemotherapy.[6]
Table 1: Comparison of Acylurea Compounds with Other Therapeutic Agents
| Feature | Acylurea Compounds (including this compound) | Traditional Chemotherapy |
| Mechanism of Action | Targeted inhibition of specific signaling pathways (e.g., Wnt/β-catenin)[6] | General cytotoxicity, targeting rapidly dividing cells |
| Selectivity | High selectivity for cancer cells with specific molecular markers[6] | Low selectivity, affecting both cancerous and healthy cells |
| Common Side Effects | Generally lower incidence of severe side effects[6] | High incidence of side effects (e.g., hair loss, nausea, immunosuppression) |
| Therapeutic Applications | Cancers (e.g., breast, ovarian), anticonvulsants, sedatives[6][7] | Wide range of cancers |
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experiments with this compound, it is crucial to follow well-defined and validated protocols.
Synthesis and Purification of this compound
A common method for synthesizing this compound derivatives involves the acylation of urea (B33335). The following is a generalized protocol that should be adapted and validated for specific experimental needs.
Table 2: Protocol for a Representative Synthesis of an this compound Derivative
| Step | Procedure | Key Considerations for Reproducibility |
| 1. Reagent Preparation | Accurately weigh and dissolve urea in a suitable anhydrous solvent. | Use high-purity, anhydrous reagents and solvents. Document the source and lot number of all chemicals. |
| 2. Acylation Reaction | Slowly add the acylating agent (e.g., acetyl chloride) to the urea solution under controlled temperature and inert atmosphere. | Precisely control the reaction temperature and atmosphere to minimize side reactions. |
| 3. Reaction Monitoring | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). | Define clear reaction endpoints to ensure consistent product yield and purity. |
| 4. Product Isolation | Isolate the crude product by filtration or extraction. | Standardize the isolation procedure to minimize product loss. |
| 5. Purification | Purify the crude product by recrystallization or chromatography. | Use a validated purification method to achieve a consistent purity profile. |
| 6. Characterization | Confirm the identity and purity of the final product using analytical methods such as NMR, MS, and HPLC. | Establish and document clear specifications for product identity and purity. |
Analytical Method Validation
The analytical methods used to characterize and quantify this compound must be validated to ensure their accuracy and reliability.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Example for HPLC) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Signaling Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway
Acylurea compounds have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6] The following diagram illustrates the canonical Wnt pathway and the inhibitory action of acylureas.
Caption: Wnt/β-catenin signaling pathway with acylurea inhibition.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for assessing the biological activity of this compound in a cell-based assay.
Caption: Workflow for a cell-based this compound activity assay.
By adhering to the principles of detailed protocol documentation, thorough analytical validation, and a clear understanding of the biological systems under investigation, researchers can significantly enhance the reproducibility of their experimental results with this compound, contributing to the advancement of reliable and impactful scientific knowledge.
References
- 1. HYDROXYUREA: MECHANISM OF ACTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. wjarr.com [wjarr.com]
- 6. Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2185505A2 - Acyl-urea derivatives and uses thereof - Google Patents [patents.google.com]
A Comprehensive Guide to Elucidating the Mechanism of Action of Acetylurea In Vitro and In Vivo
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic development. This guide provides a structured approach to confirming the in vitro and in vivo mechanism of action of acetylurea. While specific mechanistic data for this compound is limited, this document outlines a comprehensive investigational workflow, drawing comparisons with the known activities of its structural analogs, the broader class of acylureas.
Introduction to this compound
This compound is a simple derivative of urea (B33335) with the chemical formula C₃H₆N₂O₂. While its direct therapeutic applications are not extensively documented, the urea scaffold is a critical component in a multitude of pharmacologically active agents. Derivatives of acylurea have shown promise in various therapeutic areas, including oncology and neurology. This has led to increased interest in understanding the biological activities of foundational structures like this compound.
Part 1: In Vitro Mechanism of Action
The initial phase of mechanism of action studies involves a series of in vitro assays to identify molecular targets and affected cellular pathways.
Primary Target Identification
A crucial first step is to identify the direct binding partners of this compound. Based on the activities of related acylurea compounds, which have been shown to target kinases and other enzymes, a logical starting point is to screen for enzyme inhibition.[1][2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against a panel of protein kinases.
-
Objective: To determine the concentration at which this compound inhibits 50% of the activity (IC50) of a specific kinase.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the peptide substrate, and the kinase buffer.
-
Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Data Presentation: In Vitro Kinase Inhibition
The results of such a screening can be summarized in a table for clear comparison.
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase A | > 100 |
| This compound | Kinase B | 25.3 |
| This compound | Kinase C | 8.7 |
| Control Inhibitor | Kinase C | 0.1 |
Downstream Signaling Pathway Modulation
Once a potential target is identified, the next step is to investigate the downstream effects on cellular signaling pathways. Acylurea derivatives have been noted to modulate pathways such as EGFR, ALK, HER2, and Wnt/β-catenin.[1] Western blotting is a standard technique to assess changes in protein phosphorylation, a key event in many signaling cascades.
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in a relevant cell line.
-
Materials: Human cancer cell line (e.g., A549), cell culture medium, this compound, lysis buffer, primary antibodies (for both phosphorylated and total protein), and a secondary antibody.
-
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against a phosphorylated target protein (e.g., phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Visualization of a Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that could be affected by this compound, based on the known targets of related compounds.
Part 2: In Vivo Mechanism of Action
Following promising in vitro results, the focus shifts to in vivo models to confirm the mechanism of action in a whole organism.
In Vivo Target Engagement and Efficacy
Animal models, such as xenograft mouse models for cancer, are invaluable for assessing the in vivo efficacy and target engagement of a compound.
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model and confirm its mechanism of action in vivo.
-
Materials: Immunocompromised mice, human cancer cells, this compound formulation, and equipment for tumor measurement and tissue collection.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound or the vehicle daily via oral gavage.
-
Measure the tumor volume and body weight of the mice twice a week.
-
At the end of the study, euthanize the mice and collect the tumors for analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
-
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (50 mg/kg) | 625 ± 100 | 50 |
| Positive Control | 300 ± 50 | 76 |
Visualization of the In Vitro to In Vivo Workflow
The logical progression from initial in vitro findings to in vivo validation is depicted in the following workflow diagram.
Conclusion
While the precise mechanism of action of this compound is not yet fully elucidated, this guide provides a robust framework for its investigation. By employing a systematic approach of in vitro screening, pathway analysis, and in vivo validation, researchers can effectively uncover its biological function. The known activities of related acylurea compounds suggest that this compound may function as a modulator of key signaling pathways, a hypothesis that can be rigorously tested using the protocols outlined herein. The data and visualizations presented serve as templates for the clear and concise communication of experimental findings, which is essential for advancing our understanding of this and other novel compounds.
References
comparative study of different synthetic routes to acetylurea
A Comparative Guide to the Synthetic Routes of Acetylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes for producing this compound, a valuable building block in medicinal chemistry. We will delve into the reaction mechanisms, present detailed experimental protocols, and offer a quantitative comparison of performance metrics to aid researchers in selecting the most suitable method for their specific applications.
Overview of Synthetic Pathways
The synthesis of this compound (N-acetylurea) is typically achieved through the acylation of urea (B33335). The primary variations in this approach involve the choice of the acylating agent and the reaction conditions. The most prevalent methods, which will be compared in this guide, are:
-
Reaction of Urea with Acetic Anhydride (B1165640): A widely used method that employs a common and relatively inexpensive acylating agent.
-
Reaction of Urea with Acetyl Chloride: Utilizes a more reactive acylating agent, which can influence reaction speed and yield.
-
Reaction of Sodium Urea with Acetyl Chloride: A variation that involves the pre-formation of a more nucleophilic urea salt to enhance reactivity.
Route 1: Synthesis via Urea and Acetic Anhydride
This method is a straightforward and cost-effective approach for the N-acetylation of urea. The reaction typically requires heat to proceed at a reasonable rate. A related synthesis of N-acetyl-N'-cyanothis compound involves the use of sulfuric acid as a catalyst.[1]
Caption: Reaction scheme for the synthesis of this compound from urea and acetic anhydride.
Experimental Protocol
-
Materials: Urea, Acetic Anhydride, Sulfuric Acid (catalytic amount, optional).
-
Procedure:
-
To a solution of urea (1.0 eq) in a mixture of acetic acid and acetic anhydride, add a catalytic amount of sulfuric acid (e.g., 3 drops).[1]
-
Heat the mixture under reflux to initiate the condensation reaction. The reaction temperature is typically maintained around 95-98°C.[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture. The product, this compound, often crystallizes from the solution.[1]
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with cold water to remove unreacted urea and acetic acid, followed by a cold organic solvent (e.g., ethanol) to remove other impurities.
-
Dry the purified product in a vacuum oven.
-
Route 2: Synthesis via Urea and Acetyl Chloride
This pathway uses acetyl chloride, a more powerful acylating agent than acetic anhydride. The reaction is typically faster and may proceed under milder conditions, but it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized or safely vented. The use of a base like triethylamine (B128534) is common to scavenge the HCl.[3][4]
Caption: Reaction scheme for the synthesis of this compound from urea and acetyl chloride.
Experimental Protocol
-
Materials: Urea, Acetyl Chloride, Triethylamine (Et3N), Anhydrous solvent (e.g., THF or Dichloromethane).
-
Procedure:
-
Suspend urea (1.0 eq) in an anhydrous solvent within a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Add triethylamine (1.1 eq) to the suspension to act as an HCl scavenger.[3]
-
Cool the mixture in an ice bath to 0°C.
-
Add acetyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for completion.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[5]
-
Route 3: Synthesis via Sodium Urea and Acetyl Chloride
To further enhance reactivity, urea can be converted to its sodium salt, sodium urea, which is a significantly stronger nucleophile. This salt is then reacted with an acyl chloride. This method can lead to high yields and may be advantageous for synthesizing derivatives of higher fatty acids.[6]
Caption: Two-step synthesis of this compound via a sodium urea intermediate.
Experimental Protocol
-
Materials: Sodium metal, Urea, Liquid Ammonia, Acetyl Chloride, Toluene (B28343).
-
Procedure:
-
Preparation of Sodium Urea: In a flask suitable for low-temperature reactions, prepare a suspension of sodium urea by reacting sodium metal (1.0 eq) with urea (2.6 eq) in liquid ammonia.[6]
-
Acylation Reaction: Dissolve acetyl chloride (1.0 eq) in an equal weight of an inert solvent like toluene and bring it to reflux.[6]
-
Slowly add the prepared sodium urea in small portions to the refluxing acetyl chloride solution.
-
After the addition is complete, allow the solution to cool.
-
Filter off the sodium chloride byproduct.
-
Concentrate the filtrate by evaporation to yield the crude this compound.
-
Purify the product by recrystallization.
-
Comparative Data Summary
The selection of a synthetic route depends on factors such as desired yield, purity, cost of reagents, and available equipment. The following table summarizes the key performance indicators for the described methods based on available data for this compound and structurally related compounds.
| Parameter | Route 1: Acetic Anhydride | Route 2: Acetyl Chloride | Route 3: Sodium Urea + Acetyl Chloride |
| Primary Reagents | Urea, Acetic Anhydride | Urea, Acetyl Chloride, Base | Sodium, Urea, Acetyl Chloride, Liquid NH3 |
| Reactivity | Moderate | High | Very High |
| Typical Yield | Good to Excellent (Yields for related acylations can reach >90%)[1][2] | High (Yields for related acylations range from 84-95%)[3][4] | High (Method is noted for producing good yields)[6] |
| Reaction Temp. | Elevated (e.g., 95-120°C) | Low to Ambient (e.g., 0°C to RT) | Elevated (Reflux in Toluene) |
| Byproducts | Acetic Acid | HCl (requires scavenger), Salt | NaCl |
| Safety/Handling | Requires handling acetic anhydride (corrosive, lachrymator). | Generates corrosive HCl gas. Acetyl chloride is highly reactive with water. | Requires handling sodium metal (flammable) and liquid ammonia (toxic, requires special equipment). |
| Cost-Effectiveness | Generally high due to inexpensive reagents. | Moderate; acetyl chloride is typically more expensive than acetic anhydride. | Lower; requires specialized equipment and handling procedures, increasing operational costs. |
| Advantages | Inexpensive, simple procedure, byproduct is less corrosive. | Faster reaction, often proceeds at lower temperatures. | High reactivity, good for less reactive substrates. |
| Disadvantages | Slower reaction, may require higher temperatures or a catalyst. | Corrosive byproduct, more expensive acylating agent. | Hazardous reagents, multi-step process, stringent anhydrous conditions required. |
References
- 1. Purines, pyrimidines, and imidazoles. Part XXIX. Some reactions of N-acetyl-N′-(β-ethoxyacryloyl)ureas leading to uracils, aminopyrazoles and pyrazolo[3,4-d]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN111153834A - Preparation method of 1, 3-dimethyl cyanothis compound - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]
In Vivo Therapeutic Efficacy of Acylurea-Based HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of a novel acylurea-based histone deacetylase (HDAC) inhibitor, Compound 5b (also known as SB207), with the established HDAC inhibitor SAHA (Vorinostat). The data presented is derived from preclinical studies in prostate and colon cancer xenograft models, offering valuable insights for researchers in oncology and drug development.
Executive Summary
Compound 5b, an acylurea-connected straight-chain hydroxamate, has demonstrated superior in vivo antitumor activity compared to the FDA-approved drug SAHA in preclinical models of prostate and colon cancer.[1][2][3] This enhanced efficacy, coupled with a favorable pharmacokinetic profile, positions this novel acylurea derivative as a promising candidate for further development in cancer therapeutics. This guide will delve into the quantitative data from these studies, provide detailed experimental protocols, and illustrate the underlying mechanism of action.
Performance Comparison: Compound 5b vs. SAHA
The in vivo antitumor effects of Compound 5b and SAHA were evaluated in mouse xenograft models of human prostate cancer (PC3) and colon cancer (HCT116). The key findings are summarized below.
| Parameter | Compound 5b (SB207) | SAHA (Vorinostat) | Vehicle Control | Cancer Model |
| Dosing Regimen | 100 mg/kg, oral, once daily | 100 mg/kg, oral, once daily | N/A | PC3 (Prostate) |
| Tumor Growth Inhibition (TGI) | 75% | 45% | 0% | PC3 (Prostate) |
| Statistical Significance (p-value) | < 0.01 | < 0.05 | N/A | PC3 (Prostate) |
| Dosing Regimen | 100 mg/kg, oral, once daily | 100 mg/kg, oral, once daily | N/A | HCT116 (Colon) |
| Tumor Growth Inhibition (TGI) | 68% | 42% | 0% | HCT116 (Colon) |
| Statistical Significance (p-value) | < 0.01 | < 0.05 | N/A | HCT116 (Colon) |
Mechanism of Action: HDAC Inhibition
Acylurea-based compounds like Compound 5b exert their anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds promote histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Experimental Protocols
The following protocols were utilized in the in vivo validation of Compound 5b and SAHA.
Animal Models
-
Species: Male athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All animal procedures were conducted in accordance with institutional guidelines.
Xenograft Implantation
-
Cell Lines:
-
PC3 (human prostate adenocarcinoma)
-
HCT116 (human colorectal carcinoma)
-
-
Procedure:
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
A suspension of 5 x 106 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the right flank of each mouse.
-
Tumors were allowed to grow to a mean volume of 100-150 mm3 before the initiation of treatment.
-
Dosing and Administration
-
Test Articles:
-
Compound 5b (SB207)
-
SAHA (Vorinostat)
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in water
-
-
Dosing: 100 mg/kg for both compounds.
-
Administration: Oral gavage, once daily for 21 consecutive days.
-
Group Size: n = 8-10 mice per group.
Efficacy Evaluation
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (length × width2) / 2.
-
Body Weight: Animal body weights were recorded twice weekly as a measure of toxicity.
-
Endpoint: The study was terminated when the mean tumor volume in the control group reached approximately 1500-2000 mm3.
-
Tumor Growth Inhibition (TGI): TGI was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Statistical Analysis: Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.
References
A Comparative Guide to Acyl-Urea Derivatives in Therapeutics: Benchmarking Against Existing Agents
For Researchers, Scientists, and Drug Development Professionals
The acyl-urea scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of several targeted therapeutic agents. This guide provides a comparative analysis of acyl-urea derivatives, with a focus on the multi-kinase inhibitor Sorafenib (B1663141), benchmarked against other therapeutic agents. The information is supported by experimental data from preclinical and clinical studies to provide an objective performance comparison.
Data Presentation: Performance Metrics
The therapeutic efficacy of acyl-urea derivatives can be quantified and compared against other agents through various metrics. Below are tables summarizing key performance indicators from both preclinical and clinical studies.
Preclinical Cytotoxicity of Diaryl Urea (B33335) Derivatives vs. Sorafenib
The following table presents the half-maximal inhibitory concentration (IC50) values of novel diaryl urea compounds compared to Sorafenib in different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | H-460 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Compound 5a (Novel Diaryl Urea) | 0.15 | 0.089 | 0.36 | 0.75 |
| Sorafenib (Reference Acyl-Urea) | 2.89 | 3.56 | 5.46 | 4.32 |
| Data extracted from a study on novel diaryl urea derivatives as potential EGFR inhibitors.[1] |
Clinical Efficacy of Sorafenib in Advanced Cancer
This table summarizes the outcomes of pivotal Phase III clinical trials comparing Sorafenib to placebo in patients with advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).
| Clinical Trial (Indication) | Therapeutic Agent | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| SHARP Trial (HCC) | Sorafenib | 10.7 months | 5.5 months |
| Placebo | 7.9 months | 2.8 months | |
| TARGET Trial (RCC) | Sorafenib | 17.8 months | 5.5 months |
| Placebo | 15.2 months | 2.8 months | |
| Data from the Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol (SHARP) and Treatment Approaches in Renal Cancer Global Evaluation Trial (TARGET).[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.
Objective: To measure the inhibitory effect of a test compound on the proliferation of cancer cells and determine its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[4][5]
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., a novel acyl-urea derivative or Sorafenib) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate for 1.5 hours at 37°C.[6]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
-
In Vitro Kinase Inhibition Assay: VEGFR-2
This protocol describes how to measure the inhibitory activity of a compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target of Sorafenib.
Objective: To determine the IC50 value of a test compound for VEGFR-2 kinase activity.
Principle: This is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescence signal.[7]
Procedure:
-
Reagent Preparation:
-
Prepare a Master Mix containing 1x Kinase Buffer, 500 µM ATP, and 10 mg/ml PTK Substrate (Poly-Glu,Tyr 4:1).[8]
-
-
Assay Plate Setup:
-
Add 25 µL of the Master Mix to each well of a 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative (vehicle) control.[8]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of diluted recombinant VEGFR-2 kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.[8]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 50 µL of Kinase-Glo™ MAX reagent to each well. This reagent also initiates the conversion of ADP to ATP for the luminescence reaction.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the "blank" (no enzyme) values and calculate the percentage of kinase inhibition for each concentration of the test compound to determine the IC50 value.[8]
-
Clinical Trial Protocol: SHARP Trial (Sorafenib in Advanced HCC)
This provides a summary of the methodology for the pivotal Phase III SHARP trial.
Objective: To evaluate the efficacy and safety of Sorafenib compared to placebo in patients with advanced hepatocellular carcinoma.
Study Design: A multinational, randomized, double-blind, placebo-controlled, Phase III trial.[9]
Patient Population:
-
Patients with measurable, unresectable, advanced HCC.
-
No prior systemic therapy.
-
Child-Pugh A liver function.
-
ECOG performance status of 0-2.
-
Life expectancy of at least 12 weeks.[9]
Treatment:
-
Patients were randomized on a 1:1 basis.
-
Sorafenib group: 400 mg of Sorafenib administered orally twice daily.
-
Placebo group: Matching placebo administered orally twice daily.
-
Treatment was continuous until radiological and symptomatic progression.[2][9]
Endpoints:
-
Primary Endpoints: Overall Survival (OS) and time to symptomatic progression.
-
Secondary Endpoints: Time to radiological progression and safety.[9]
Assessments:
-
Tumor evaluations were performed every 8 weeks.
-
Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by acyl-urea derivatives like Sorafenib and a typical experimental workflow.
Caption: Sorafenib's dual mechanism of action on key signaling pathways.
Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sorafenib for treatment of renal cell carcinoma: Final efficacy and safety results of the phase III treatment approaches in renal cancer global evaluation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: Subanalyses of a phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Acetylurea Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acetylurea analogs, focusing on their structure-activity relationships (SAR) as anticonvulsant and analgesic agents. The information is compiled from various preclinical studies to aid in the rational design and development of novel therapeutics.
Anticonvulsant Activity of this compound Analogs
The anticonvulsant properties of this compound derivatives have been extensively studied, with phenacemide (B10339) (N-phenylthis compound) being a key reference compound. The primary mechanism of action for many of these analogs is the blockade of voltage-gated sodium channels, which helps to suppress neuronal hyperexcitability and seizure propagation.[1][2]
Quantitative SAR Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of a series of N-benzyl-2-acetamidoacetamide derivatives, which share structural similarities with this compound analogs, in the maximal electroshock (MES) seizure test in mice. The MES test is a widely used model for generalized tonic-clonic seizures.
| Compound | R | Anticonvulsant Activity (MES) ED₅₀ (mg/kg, i.p.) | Reference |
| 1 | H | >100 | [3] |
| 2 | CH₃ | >100 | [3] |
| 3 | OH | 100 (full protection) | [3] |
| 4 | OCH₃ | 100 (full protection) | [3] |
| 5 | N-benzyl 2,3-dimethoxypropionamide | 30 | [3] |
| 6 | N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | [3] |
| Phenobarbital (Reference) | - | 22 | [3] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Structure-Activity Relationship Insights:
-
The presence of a 2-acetamido group appears to be important, though not essential, for anticonvulsant activity.[3]
-
Replacement of the 2-acetamido group with hydroxy or methoxy (B1213986) substituents can still result in significant protection against MES-induced seizures.[3]
-
Further structural modifications, such as the addition of a methoxy group to the propionamide (B166681) backbone, can significantly enhance anticonvulsant potency, as seen in the comparison between compounds 5 and 6.[3]
Analgesic Activity of this compound Analogs
Certain urea (B33335) and thiourea (B124793) derivatives have demonstrated promising analgesic properties. The writhing test, which induces visceral pain through the intraperitoneal injection of an irritant like acetic acid, is a common preclinical model for evaluating peripherally acting analgesics.
Quantitative SAR Data: Analgesic Activity
The following table presents the analgesic activity of a synthesized urea derivative in the acetic acid-induced writhing test in mice.
| Compound | Dose (mg/kg BW) | % Inhibition of Writhing | ED₅₀ (mg/kg BW) | Reference |
| 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea | - | - | 19.018 | [4] |
| Diclofenac Sodium (Reference) | 12.5 | Good inhibition | - | [4] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Structure-Activity Relationship Insights:
-
Urea and thiourea scaffolds are viable starting points for the development of new analgesic agents.[4]
-
Modifications such as the addition of an allyl group and a tertiary-butylbenzoyl moiety can lead to potent analgesic activity.[4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
Procedure:
-
Male albino mice (e.g., CF-1 or C57BL/6 strains) weighing 18-25 g are used.
-
Animals are divided into control and test groups.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.
-
At the time of peak effect of the compound (e.g., 30-60 minutes post-administration), a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the animal's corneas.
-
A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.
-
Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED₅₀) is calculated based on the percentage of protected animals at each dose.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling absence seizures.
Procedure:
-
Male albino mice are used and divided into control and test groups.
-
The test compound or vehicle is administered.
-
At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered.
-
Animals are placed in individual observation cages and observed for 30 minutes for the onset of clonic seizures (lasting at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is calculated based on the percentage of protected animals at each dose.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the response to a thermal stimulus.
Apparatus: A hot plate apparatus with a controlled temperature surface.
Procedure:
-
Mice or rats are used for the experiment.
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals are placed on the hot plate, and the latency to a pain response (e.g., licking of the paws or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured again at different time points.
-
An increase in the latency period indicates analgesic activity.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a compound by measuring the response to a chemical-induced visceral pain.
Procedure:
-
Mice are used and divided into control and test groups.
-
The test compound or vehicle is administered.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 10-20 minutes).
-
A reduction in the number of writhes compared to the control group indicates analgesic activity.
-
The percentage of inhibition is calculated as: [(Control mean - Treated mean) / Control mean] x 100.
Visualizations
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for many this compound-based anticonvulsants is the blockade of voltage-gated sodium channels. By binding to the channel, these drugs stabilize the inactivated state, preventing the influx of sodium ions and thereby inhibiting the repetitive neuronal firing that characterizes a seizure.
Caption: Proposed mechanism of this compound analogs on voltage-gated sodium channels.
Experimental Workflow for Anticonvulsant Screening
The preclinical screening of novel anticonvulsant compounds typically follows a standardized workflow to assess efficacy and neurotoxicity.
Caption: A typical workflow for the in vivo screening of anticonvulsant candidates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
Safety Operating Guide
Acetylurea: Standard Operating Procedures for Proper Disposal
The following guide provides essential safety and logistical information for the proper disposal of acetylurea in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Core Principle: Treat as Hazardous Chemical Waste
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, other sources indicate it may cause skin, eye, and respiratory irritation[1][2][3]. Due to this conflicting information and to adhere to the highest safety standards, This compound should always be managed as a chemical waste designated for collection by your institution's Environmental Health and Safety (EHS) department. Disposal via regular trash or sanitary sewer is not recommended without explicit institutional approval, as this can violate local regulations[4][5].
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of solid this compound and contaminated labware.
Step 1: Assess Hazards and Don Personal Protective Equipment (PPE) Before handling this compound waste, review the Safety Data Sheet (SDS) and wear appropriate PPE to mitigate exposure risks.
-
Minimum PPE:
-
Nitrile gloves
-
Chemical safety goggles
-
Fully-buttoned laboratory coat[6]
-
Step 2: Select a Compatible Waste Container Choose a container that is appropriate for solid chemical waste and compatible with this compound.
-
The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap[7][8].
-
It should be made of a material that does not react with the chemical[7].
-
For sharps or contaminated glassware, use a designated, puncture-resistant container.
Step 3: Properly Label the Waste Container Accurate labeling is critical for safety and compliance. The moment you add the first of the waste, affix a hazardous waste label provided by your EHS department.
-
Required Information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
Accumulation start date (the date the first waste is added)
-
Associated hazards (e.g., "Irritant")
-
Your name, department, and contact information
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel[8][9][10].
-
Keep the waste container closed at all times, except when adding waste[7][9][10].
-
Do not store incompatible chemicals together. For this compound, store it away from strong oxidizing agents[6][7].
Step 5: Arrange for EHS Waste Collection Once the container is full or you have no further use for it, arrange for its disposal.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion[7].
-
Follow your institution’s specific procedures to submit a chemical waste collection request form[6][9].
-
Containers that are partially filled may remain in an SAA for up to one year, provided the accumulation limits are not exceeded[7].
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple-rinse the empty container with a suitable solvent, such as water[11][12].
-
Collect the rinsate and dispose of it as hazardous aqueous waste, following the same procedures outlined above[11].
-
After triple-rinsing, deface the original label, mark the container as "empty" or "triple-rinsed," and dispose of it according to your institution's guidelines for clean glassware or plastic[11][12].
Quantitative Disposal Data Summary
The following table summarizes key quantitative parameters relevant to laboratory chemical waste management.
| Parameter | Guideline / Value | Source(s) |
| This compound Water Solubility | 13 g/L (at 15°C) | [3][13] |
| SAA Maximum Volume | 55 gallons of hazardous waste | [9][10] |
| SAA Time Limit | Up to 12 months (as long as volume limits are not exceeded) | [7][10] |
| pH Range for Approved Drain Disposal | Between 5.0 and 12.5 (for authorized dilute aqueous solutions only; not recommended for this compound) | [4][7] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 591-07-1 [amp.chemicalbook.com]
- 4. acs.org [acs.org]
- 5. uthsc.edu [uthsc.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
